Methyl 3-bromo-2,5-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLGGXRWAKNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524902-93-9 | |
| Record name | methyl 3-bromo-2,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 3-bromo-2,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific physicochemical characteristics that make it a valuable building block in the synthesis of complex molecules. The strategic placement of these halogens influences the compound's reactivity, conformational preferences, and intermolecular interactions, thereby impacting the properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights for its application in research and development.
Chemical Identity and Molecular Structure
The foundational step in understanding the physical properties of a compound lies in its precise chemical identity and three-dimensional structure.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1524902-93-9[1][2] |
| Molecular Formula | C₈H₅BrF₂O₂[1] |
| Molecular Weight | 251.02 g/mol [1] |
| SMILES | O=C(OC)C1=CC(F)=CC(Br)=C1F[1] |
The arrangement of atoms in this compound is crucial for interpreting its physical behavior. The following diagram illustrates the molecular structure.
Caption: Molecular structure of this compound.
Tabulated Physical Properties
A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and await experimental verification.
| Physical Property | Value | Source |
| Appearance | White to pale yellow solid | [3] |
| Boiling Point | 261.7 ± 40.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Purity | Typically ≥97% | [1] |
Detailed Discussion of Physical Properties
Boiling Point
The boiling point of a substance is a critical parameter for its purification by distillation and for understanding its volatility. For this compound, a predicted boiling point of 261.7 ± 40.0 °C at atmospheric pressure suggests it is a relatively high-boiling liquid or a solid with a boiling point in this range. The presence of polar functional groups (ester) and the overall molecular weight contribute to significant intermolecular van der Waals forces and dipole-dipole interactions, leading to this elevated boiling point. For comparison, the isomer Methyl 3-bromo-2-fluorobenzoate has a reported boiling point of approximately 255.391°C.[3]
Melting Point
Solubility
The solubility of a compound in various solvents is a key determinant of its utility in different reaction conditions and formulation processes. While specific solubility data for this compound is not available, its structural features allow for qualitative predictions. The presence of the polar ester group suggests some solubility in polar organic solvents. However, the halogenated benzene ring is lipophilic, indicating good solubility in nonpolar organic solvents. For a related isomer, Methyl 2-bromo-4-fluorobenzoate, it is reported to be slightly soluble in water but easily soluble in organic solvents like ethanol, methanol, and ether.[4] A similar solubility profile can be anticipated for this compound.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols can be employed.
Melting Point Determination (Capillary Method)
This method provides a melting range, which is indicative of purity.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
For compounds that are liquid at or near room temperature, or for determining the boiling point of a solid, a distillation setup is used.
Methodology:
-
A small quantity of the compound is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated to its boiling point.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady distillation is observed, is recorded as the boiling point.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons and a complex multiplet pattern for the aromatic protons, with couplings to the fluorine atoms.
-
¹³C NMR: The spectrum would display signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine would show characteristic C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and various aromatic C-H and C-C stretching and bending vibrations. The C-F and C-Br stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with physical properties that are influenced by its unique halogen substitution pattern. While some of its physical properties, such as the boiling point, have been predicted, further experimental determination of its melting point, density, and solubility is warranted to provide a more complete physicochemical profile. The information and experimental guidelines provided in this technical guide are intended to assist researchers and drug development professionals in the effective handling and application of this compound in their scientific endeavors.
References
- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Methyl 3-bromo-2,5-difluorobenzo
- Methyl 2-bromo-4-fluorobenzo
- 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum - ChemicalBook. (URL not available)
- WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google P
- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (URL not available)
- Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL not available)
- Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem. [Link]
- Methylene chloride - the NIST WebBook. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL not available)
- 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-,(4α,4aα,8aβ)- - the NIST WebBook. [Link]
- Atrazine - the NIST WebBook - National Institute of Standards and Technology. [Link]
- 4-Methyl-E-9-octadecene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
- EPA/NIH Mass Spectral Data Base - GovInfo. [Link]
- Search for Species Data by Molecular Weight - the NIST WebBook. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2,5-difluorobenzoate
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 3-bromo-2,5-difluorobenzoate (CAS 1524902-93-0). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and analytical characterization of this halogenated aromatic compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.
Introduction
This compound is a substituted aromatic ester with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The presence of bromine and fluorine atoms, along with a methyl ester group on the benzene ring, imparts unique electronic and steric properties, making a thorough spectroscopic analysis essential for its unambiguous identification and quality control. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, bromine, and methyl ester substituents.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.6-7.8 | Doublet of doublets | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |
| ~ 7.2-7.4 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |
| ~ 3.9 | Singlet | - | -OCH₃ |
Interpretation:
The two aromatic protons will appear as distinct signals due to their different chemical environments. The proton ortho to the bromine will likely be the most downfield, influenced by the deshielding effects of the adjacent halogens and the ester group. The other aromatic proton will be further upfield. Both protons will exhibit coupling to the adjacent fluorine atoms, resulting in doublet of doublets splitting patterns. The methyl protons of the ester group are expected to appear as a sharp singlet around 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163-165 | C=O (ester) |
| ~ 155-160 (d, ¹JCF ≈ 240-260 Hz) | C-F |
| ~ 150-155 (d, ¹JCF ≈ 240-260 Hz) | C-F |
| ~ 125-130 (d) | C-H |
| ~ 120-125 (d) | C-H |
| ~ 115-120 (d) | C-Br |
| ~ 110-115 (d) | C-COOCH₃ |
| ~ 52-53 | -OCH₃ |
Interpretation:
The carbonyl carbon of the ester will be the most downfield signal. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbon bearing the bromine atom is expected to be in the 115-120 ppm range. The methyl carbon of the ester will be the most upfield signal.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[1][2][3][4][5] The spectrum will show two distinct signals for the two non-equivalent fluorine atoms.
Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | Doublet of doublets | J(F-F) ≈ 15-25 Hz, J(F-H) ≈ 8-10 Hz | F at C2 |
| ~ -125 to -135 | Doublet of doublets | J(F-F) ≈ 15-25 Hz, J(F-H) ≈ 6-8 Hz | F at C5 |
Interpretation:
The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[5] The fluorine at the C2 position, being ortho to the bromine and the ester group, is expected to be at a different chemical shift compared to the fluorine at the C5 position. Both fluorine signals will be split into doublets of doublets due to coupling with each other (geminal F-F coupling is not possible, this would be a four-bond coupling) and with the adjacent aromatic protons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if desired to simplify the spectra. Use an appropriate fluorine reference standard (e.g., CFCl₃).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C) or an external reference for ¹⁹F.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~ 2960-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~ 1735-1715 | Strong | C=O stretch (ester) |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1300-1200 | Strong | C-O stretch (ester) |
| ~ 1150-1050 | Strong | C-F stretch |
| ~ 800-600 | Medium-Strong | C-Br stretch |
Interpretation:
The IR spectrum will be dominated by a strong absorption band in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.[8][9] Strong bands for the C-O stretching of the ester and the C-F stretching vibrations are also expected. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. A band in the lower frequency region will correspond to the C-Br stretch.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12][13][14] Electron Ionization (EI) is a common technique for volatile organic compounds.[10][11][12][13][14]
Predicted Mass Spectrometry Data (EI-MS)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 250/252 | High | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |
| 219/221 | Medium | [M - OCH₃]⁺ |
| 191/193 | Medium | [M - COOCH₃]⁺ |
| 171 | Low | [M - Br]⁺ |
| 142 | Low | [M - Br - CHO]⁺ |
| 59 | High | [COOCH₃]⁺ |
Interpretation:
The mass spectrum will show a prominent molecular ion peak ([M]⁺˙) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 250 and 252.[10][14] Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at [M - 31]⁺ (m/z 219/221) and the loss of the entire methyl ester group (-COOCH₃) to give a fragment at [M - 59]⁺ (m/z 191/193). The loss of the bromine atom would result in a fragment at m/z 171. A peak at m/z 59 corresponding to the [COOCH₃]⁺ fragment is also expected to be significant.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[11][13]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine. Propose fragmentation pathways consistent with the observed peaks.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the key relationships in the spectroscopic analysis of this compound.
Caption: Relationship between the molecular structure and the data obtained from various spectroscopic techniques.
Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. The principles and predictive data outlined herein serve as a valuable resource for anyone working with this or structurally related halogenated aromatic compounds.
References
-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Semantic Scholar. (n.d.). Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds.
- Royal Society of Chemistry. (n.d.). A document with NMR data for various methyl benzoates.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
- A document on Fluorine NMR with partial inform
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. azooptics.com [azooptics.com]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Senior Application Scientist's Guide to the Solubility of Methyl 3-bromo-2,5-difluorobenzoate in Common Organic Solvents
Foreword: Navigating the Uncharted Solubility Landscape of a Niche Reagent
In the realm of drug discovery and fine chemical synthesis, understanding the solubility of a reagent is not merely a matter of academic curiosity; it is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. Methyl 3-bromo-2,5-difluorobenzoate, a halogenated aromatic ester, presents as a valuable building block. However, a conspicuous absence of empirical solubility data in readily available literature necessitates a predictive and methodological approach.
This guide is structured to empower you, the research scientist, to navigate this data gap. We will not simply present a table of solubilities; instead, we will deconstruct the molecular attributes of this compound, apply foundational solubility theories to forecast its behavior, and provide a robust experimental framework for you to determine its solubility in your own laboratory setting. This document is designed to be a practical and intellectually stimulating resource, blending theoretical principles with actionable protocols.
Physicochemical Profile of this compound
To predict solubility, we must first understand the intrinsic properties of the solute.
| Property | Value | Source |
| Molecular Formula | C8H5BrF2O2 | [1][2] |
| Molecular Weight | 251.02 g/mol | [1] |
| Physical Form | White to yellow solid | (analogue) |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
The structure of this compound is characterized by a benzene ring substituted with a methyl ester group, a bromine atom, and two fluorine atoms. The presence of these functional groups imparts a degree of polarity to the molecule. The electronegative fluorine and oxygen atoms, along with the bromine atom, create bond dipoles. However, the overall molecular polarity will be a vector sum of these individual dipoles, influenced by their positions on the aromatic ring. It is reasonable to classify this molecule as moderately polar.
Theoretical Underpinnings of Solubility: A Predictive Framework
The age-old adage of "like dissolves like" serves as our foundational principle.[3][4] This concept is more formally articulated through the lens of polarity, dielectric constants, and Hansen Solubility Parameters.
The Role of Polarity and Dielectric Constant
Solvents can be broadly categorized as polar or non-polar, and further into polar protic (capable of hydrogen bonding) and polar aprotic.[5] A solvent's ability to insulate charges from one another is quantified by its dielectric constant (ε); a higher dielectric constant signifies greater polarity.[6]
Given the moderately polar nature of this compound, we can anticipate the following trends:
-
High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, and potentially in some polar protic solvents like ethanol, due to dipole-dipole interactions.
-
Moderate Solubility: In solvents of intermediate polarity.
-
Low to Negligible Solubility: In highly non-polar solvents like hexane and cyclohexane, and in the highly polar and protic solvent, water, where the energetic cost of disrupting the water's hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.
A Deeper Dive: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more nuanced, three-dimensional approach to predicting solubility by dissecting the total cohesive energy of a substance into three components[7]:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[8] While the specific HSP values for this compound are not published, we can estimate its character and select a range of solvents with varying HSP to experimentally determine its solubility sphere.
Table of Common Organic Solvent Properties:
| Solvent | Classification | Dielectric Constant (ε) at 20°C | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Hexane | Non-polar | 1.88 | 14.9 | 0.0 | 0.0 |
| Toluene | Non-polar | 2.38 | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | Non-polar | 4.34 | 14.5 | 2.9 | 4.6 |
| Dichloromethane | Polar Aprotic | 9.08 | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 20.7 | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 6.02 | 15.8 | 5.3 | 7.2 |
| Ethanol | Polar Protic | 24.55 | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 32.70 | 15.1 | 12.3 | 22.3 |
| Acetonitrile | Polar Aprotic | 37.5 | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 18.4 | 16.4 | 10.2 |
| Water | Polar Protic | 80.1 | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[9][10][11]
Experimental Determination of Solubility: A Step-by-Step Protocol
The absence of published data necessitates empirical testing. The following protocols are designed to provide both qualitative and semi-quantitative solubility data.
Safety First: Hazard Identification and Handling
This compound and its analogues are classified as irritants.[1] The following precautions are mandatory:
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[13]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12] Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and direct contact with skin and eyes.[14]
Qualitative Solubility Assessment Workflow
This initial screening provides a rapid assessment of solubility in a range of solvents.
Caption: Qualitative solubility assessment workflow.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a series of labeled 4 mL glass vials. Prepare one vial for each solvent to be tested.
-
Solvent Addition: Add 1 mL of the first test solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex for 30 seconds at a consistent room temperature.
-
Observation: Visually inspect the solution against a dark background.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A noticeable amount of solid has dissolved, but some remains.
-
Insoluble: The solid appears largely unchanged.
-
-
Repeat: Repeat steps 2-5 for each solvent selected from the table above.
Semi-Quantitative Solubility Determination (Gravimetric Method)
This method provides a more accurate, numerical value for solubility.
Caption: Semi-quantitative gravimetric solubility determination workflow.
Step-by-Step Protocol:
-
Saturation: Add an excess of this compound to a known volume (e.g., 5.0 mL) of a chosen solvent in a sealed container. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant, recorded temperature for at least 24 hours to ensure the solution reaches equilibrium saturation.
-
Separation: Allow the undissolved solid to settle completely.
-
Aliquot Transfer: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred. Use a volumetric pipette for accuracy.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent to dryness. A vacuum oven at a gentle temperature or a stream of inert gas is recommended to avoid sample degradation.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken
Discussion and Implications for the Researcher
The solubility data you generate will be invaluable for:
-
Reaction Solvent Selection: Choosing a solvent that fully dissolves the reagent at the desired reaction temperature can significantly improve reaction rates and yields. For cross-coupling reactions where this intermediate is often used, solvents like THF, dioxane, or DMF are common, and understanding the solubility in these is paramount.
-
Purification Strategy: Knowledge of differential solubility is the cornerstone of crystallization. A solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal for recrystallization.
-
Chromatography: Selecting an appropriate solvent system for column chromatography relies on understanding the compound's affinity for both the stationary phase and the mobile phase. Your solubility data will inform the choice of eluents.[15]
Conclusion: From Prediction to Practical Application
While a definitive, pre-existing dataset for the solubility of this compound remains elusive, a systematic approach grounded in the principles of chemical polarity and intermolecular forces allows for robust predictions. This guide provides the theoretical framework to anticipate its behavior and, more importantly, the detailed experimental protocols to generate reliable, quantitative data. By following these methodologies, you can overcome the information gap and proceed with your research and development efforts with confidence and scientific rigor.
References
- Burdick & Jackson. (n.d.). Dielectric Constant.
- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
- SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Hansen Solubility Parameters. (n.d.). HSP for Beginners.
- Chemical Information. (n.d.). Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Unknown. (n.d.). Dielectric Constant of Common solvents.
- The Periodic Table. (n.d.). Examples of High Polarity Solvents.
- Chemistry Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Wikipedia. (n.d.). Hansen solubility parameter.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Achmem. (n.d.). This compound.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
- Apollo Scientific. (2022, May 20). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl 3-Bromo-2-fluorobenzoate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene.
- Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET - Methyl bromoacetate.
- Sigma-Aldrich. (n.d.). Methyl 4-bromo-2,6-difluorobenzoate.
- BLD Pharm. (n.d.). 1524902-93-9|this compound.
Sources
- 1. achmem.com [achmem.com]
- 2. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Dielectric Constant [macro.lsu.edu]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. Comparison of the polarity of organic solvents_ [uhplcslab.com]
A Technical Guide to Methyl 3-bromo-2,5-difluorobenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,5-difluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly sought after in the design of novel molecules. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated intermediates like this one particularly valuable in drug discovery programs.[1][2] This guide provides an in-depth overview of the commercial availability of this compound, its key chemical attributes, and its applications, with a focus on its utility for researchers and professionals in the pharmaceutical industry.
Chemical Properties and Specifications
| Property | Value |
| CAS Number | 1524902-93-9 |
| Molecular Formula | C8H5BrF2O2 |
| Molecular Weight | 251.02 g/mol |
| Purity | Typically ≥97% |
| Appearance | White to off-white solid |
| SMILES | COC(=O)C1=C(F)C(Br)=CC(F)=C1 |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers specializing in research and development chemicals. The availability, pricing, and purity can vary between suppliers. Below is a comparative table of some of the key suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| 97% | Inquire for details | Provides Safety Data Sheet (SDS) and Certificate of Analysis (COA).[3] | |
| Inquire for details | Inquire for details | Offers a range of related fluorinated building blocks.[4] | |
| Inquire for details | Inquire for details | Provides basic product specifications.[5] | |
| Inquire for details | 1g | Pricing available on the website.[6] | |
| ≥95% | 1g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Applications in Organic Synthesis and Drug Discovery
The strategic placement of the bromo and fluoro substituents on the benzene ring makes this compound a valuable precursor for a variety of complex molecules. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The fluorine atoms can influence the electronic properties of the ring and provide sites for further derivatization or act as key components of a pharmacophore.
One significant application of such halogenated aromatic compounds is in the synthesis of substituted benzophenones. These motifs are present in a range of biologically active molecules and are also used as photoinitiators. The fluorination of such structures can enhance their photophysical properties, leading to more efficient and stable compounds.[7]
Hypothetical Workflow for the Synthesis of a Novel Benzophenone Derivative
This workflow illustrates how this compound could be utilized in a typical synthetic route to a novel benzophenone derivative, a common scaffold in medicinal chemistry.
Caption: Synthetic workflow for a novel benzophenone derivative.
Experimental Protocol: Synthesis of a Substituted Benzophenone
The following is a generalized, hypothetical protocol for the synthesis of a substituted benzophenone, drawing upon established methods for similar transformations.[8][9]
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is added the desired arylboronic acid (1.1 eq).
-
An aqueous solution of a base, such as sodium carbonate (2.0 eq), is added to the mixture.
-
The reaction vessel is degassed with an inert gas (e.g., argon or nitrogen).
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the coupled product.
Step 2: Hydrolysis of the Ester
-
The purified coupled product from Step 1 is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide, is added.
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield the hydrolyzed product.
Step 3: Amide Coupling to form the Benzophenone
-
The carboxylic acid from Step 2 is suspended in a dry, inert solvent (e.g., dichloromethane or toluene).
-
A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added, often with a catalytic amount of dimethylformamide (DMF).
-
The mixture is stirred at room temperature or gentle heat until the formation of the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acid chloride is dissolved in a dry, non-protic solvent, and the desired aromatic amine is added.
-
The reaction is stirred, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), until the amide formation is complete.
-
The reaction mixture is worked up by washing with dilute acid, aqueous bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The final benzophenone derivative is purified by recrystallization or column chromatography.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract.[3]
General Handling Precautions:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a valuable and commercially available building block for researchers in organic synthesis and drug discovery. Its unique combination of reactive sites allows for the construction of complex molecular architectures, particularly those incorporating fluorine atoms to modulate biological and physical properties. This guide has provided an overview of its commercial availability, key applications, and a foundational understanding of its synthetic utility. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such versatile intermediates in the development of new therapeutics and materials is set to increase.
References
-
Capot Chemical. 1524902-93-9 | this compound. [Link]
-
ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 284). [Link]
-
CP Lab Safety. Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. [Link]
-
ChemUniverse. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. [Link]
-
National Institutes of Health. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
Hutchins, K. M., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Metapharm. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. PL377943A1 - Method for the production of benzophenones.
-
PubChem. Methyl 5-bromo-2,4-difluorobenzoate. [Link]
-
ResearchGate. Synthesis of Substituted Benzodifuran Derivatives from Benzene Diols and α-Chloro-β-(methylthio)acetone. [Link]
Sources
- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]
- 5. 1524902-93-9 | this compound - Capot Chemical [capotchem.com]
- 6. 1524902-93-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 9. PL377943A1 - Method for the production of benzophenones - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Benzoic Acid Scaffolds
Fluorinated benzoic acids are not merely esoteric laboratory curiosities; they are critical building blocks in modern drug discovery and materials science.[1] The strategic incorporation of fluorine into a benzoic acid framework can profoundly alter a molecule's physicochemical and biological properties.[2][3] Attributes such as metabolic stability, membrane permeability, binding affinity, and acidity (pKa) can be fine-tuned by the number and position of fluorine atoms.[1][2][3] This modulation is a cornerstone of structure-activity relationship (SAR) studies, enabling the design of more potent and selective therapeutic agents.[1] Consequently, robust and versatile synthetic methodologies are paramount for accessing this privileged chemical space.
This guide provides an in-depth overview of the core synthetic strategies for preparing fluorinated benzoic acid derivatives, focusing on the underlying mechanisms, practical experimental considerations, and the comparative advantages of each approach.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated benzoic acids can be broadly categorized into several key approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and widely utilized method for introducing a fluoride ion onto an aromatic ring. The reaction's success hinges on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (typically chlorine or bromine).
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group re-aromatizes the ring, yielding the fluorinated product. The high electronegativity of the EWGs is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
A specific and commercially significant application of SNAr is the Halex (Halogen Exchange) process .[4][5] This reaction involves the displacement of an aryl chloride with a fluoride anion, typically using potassium fluoride (KF) at high temperatures in a polar aprotic solvent like DMSO, DMF, or sulfolane.[4][5][6]
Causality in Experimental Design:
-
Fluoride Source: Anhydrous potassium fluoride is the most common and cost-effective source.[4] For less reactive substrates, more soluble and reactive sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) may be employed.[4]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are essential as they effectively solvate the cation (K⁺, Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[4][6] Studies have shown that DMSO can provide dramatically higher yields compared to other traditional solvents in certain Halex reactions.[6]
-
Temperature: High temperatures (150–250 °C) are typically required to overcome the activation energy barrier for the reaction.[4]
-
Phase-Transfer Catalysts: In heterogeneous reactions involving KF, phase-transfer catalysts are often used to facilitate the transfer of the fluoride anion into the organic phase.[5]
A notable modern advancement involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can proceed under transition metal-free conditions and has been adapted for the synthesis of 18F-labeled derivatives for Positron Emission Tomography (PET).[7][8][9] For instance, 5-nitro-substituted benziodoxoles have been shown to be highly efficient precursors, affording excellent yields of the corresponding 2-fluoro-5-nitrobenzoic acid.[8]
Electrophilic Fluorination
For aromatic rings that are electron-rich or lack suitable leaving groups for SNAr, electrophilic fluorination offers a viable alternative. This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to a carbon-centered nucleophile.[10]
Mechanism: The precise mechanism of electrophilic fluorination can be complex and is sometimes debated, with possibilities including a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) process.[10] The reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source.
Key Reagents: Modern electrophilic fluorination has largely moved away from hazardous reagents like elemental fluorine (F₂). Instead, N-F reagents are now the standard due to their greater stability, safety, and ease of handling.[10][11] The most prominent of these is Selectfluor™ (F-TEDA-BF₄), a highly effective and versatile electrophilic fluorinating agent.[10][12] Other N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS).[10]
Causality in Experimental Design:
-
Substrate Activation: Electrophilic fluorination is most effective on electron-rich aromatic systems. For less reactive substrates like benzoic acid, strong acids such as trifluoromethanesulfonic acid can be used to protonate the carbonyl group, thereby increasing the ring's susceptibility to electrophilic attack.[12]
-
Regioselectivity: The directing effects of the substituents on the benzoic acid ring govern the position of fluorination, typically favoring ortho and para positions for electron-donating groups and meta for electron-withdrawing groups.
-
Solvent: The choice of solvent can be critical. Recent studies have shown that the reaction medium can switch the selectivity of Selectfluor-mediated reactions between decarboxylative fluorination (in aqueous media) and direct C-H fluorination (in non-aqueous media).[13]
Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, starting from an aniline derivative. While it has been partially supplanted by newer methods, it remains a valuable tool, especially for substitution patterns not easily accessible otherwise.
Mechanism: The process begins with the diazotization of an aminobenzoic acid (anthranilic acid derivative) using nitrous acid (generated in situ from NaNO₂) in the presence of a fluorine source like fluoroboric acid (HBF₄) or HF.[14] This forms a relatively stable diazonium salt (e.g., diazonium tetrafluoroborate). Gentle thermal or photochemical decomposition of the isolated diazonium salt releases nitrogen gas and generates an aryl cation, which is then trapped by the fluoride anion to form the aryl fluoride.
Workflow and Method Comparison
The selection of a synthetic route is a critical decision based on multiple factors. The following diagram and table summarize the primary pathways and their key characteristics.
Caption: Primary synthetic routes to fluorinated benzoic acids.
| Method | Typical Substrate | Key Reagents | Advantages | Limitations |
| SNAr / Halex | Aryl halide with ortho/para EWG | KF, CsF; DMSO, DMF | Cost-effective, scalable, widely used in industry.[5] | Requires specific activation (EWG), harsh reaction conditions (high temp).[4][5] |
| Electrophilic Fluorination | Electron-rich or neutral arenes | Selectfluor™, NFSI | Mild conditions, broad substrate scope, good for late-stage fluorination.[12] | Reagents can be expensive, regioselectivity can be an issue without strong directing groups. |
| Balz-Schiemann Reaction | Aryl amines | NaNO₂, HBF₄/HF | Access to unique substitution patterns. | Multi-step process, potential explosion hazard with diazonium salts, moderate yields.[15] |
Featured Experimental Protocol: Halex Fluorination
This protocol provides a representative procedure for the synthesis of a fluorinated benzoic acid derivative via the Halex reaction.
Synthesis of 4-Fluoro-3-nitrobenzoic acid from 4-Chloro-3-nitrobenzoic acid
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 eq) and dimethyl sulfoxide (DMSO, 5 mL per gram of starting material).
-
Azeotropic Drying: Heat the suspension to 130-140 °C under a gentle stream of nitrogen for 1-2 hours to remove any residual water azeotropically. Cool the mixture to below 100 °C.
-
Reaction: Add 4-chloro-3-nitrobenzoic acid (1.0 eq) to the slurry. Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (20 mL per gram of starting material) with stirring.
-
Acidification & Extraction: Acidify the aqueous solution to pH 1-2 with concentrated HCl. The product will precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Safety Considerations: Handling Fluorinating Agents
Working with fluorinating agents requires stringent safety protocols due to their potential hazards.[11]
-
Hydrogen Fluoride (HF): HF and reagents that can generate it (e.g., upon acidification of fluoride salts) are extremely corrosive and toxic.[11] HF can cause severe, painful burns that may not be immediately apparent, and it can be absorbed through the skin, leading to systemic toxicity.[16]
-
Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or nitrile, checking manufacturer compatibility charts). Double-gloving is often recommended.[17]
-
Emergency Preparedness: An HF-specific spill kit and calcium gluconate gel must be readily available. All personnel must be trained in first aid procedures for HF exposure.
-
-
Electrophilic N-F Reagents (e.g., Selectfluor™): While significantly safer than F₂, these are strong oxidizing agents and can react violently with oxidizable materials.[11] They should be handled with care, avoiding contact with incompatible materials.[17]
-
Waste Disposal: All fluorinated waste must be disposed of according to institutional hazardous waste guidelines. Quenching of reactive fluorinating agents should only be performed by trained personnel.[17]
Conclusion and Future Outlook
The synthesis of fluorinated benzoic acids is a dynamic field, driven by the increasing demand for fluorinated molecules in pharmaceuticals and advanced materials. While traditional methods like the Halex and Balz-Schiemann reactions remain important, modern strategies focusing on direct C-H fluorination are rapidly advancing.[18] These newer methods promise greater efficiency, atom economy, and the ability to perform late-stage fluorination on complex molecules, which is highly desirable in drug development. Future research will likely focus on developing more selective, scalable, and cost-effective catalytic methods for direct C-H and decarboxylative fluorinations, further expanding the synthetic chemist's toolkit for accessing these valuable compounds.[19][20]
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. Google.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
-
Electrophilic fluorination . Wikipedia. [Link]
-
Halex process . Wikipedia. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid . University of Wisconsin-Madison Environment, Health & Safety. [Link]
-
Fluorination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... . ResearchGate. [Link]
-
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates . ChemRxiv. [Link]
-
Fluorinated benzoic acid derivatives . ACS Publications. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF . ResearchGate. [Link]
-
Fluorinated benzoic acid derivatives | Journal of Chemical & Engineering Data . ACS Publications. [Link]
-
Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 . Semantic Scholar. [Link]
-
Halex Reaction . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution . Pendidikan Kimia. [Link]
-
Halex Comparative Reaction . gChem Global. [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid . University of California, Berkeley. [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch . Max Planck Institute of Colloids and Interfaces. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis . ResearchGate. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch . NIH National Center for Biotechnology Information. [Link]
-
Standard Operating Procedure - Hydrofluoric Acid . University of New Mexico Chemistry Department. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications . PubMed. [Link]
-
Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor . American Chemical Society. [Link]
-
A convenient synthesis of fluorobenzoic acid esters via direct halogen exchange . Scilit. [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis . Royal Society of Chemistry. [Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles . ACS Publications. [Link]
-
The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]
-
Importance of Fluorine in Benzazole Compounds . NIH National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 13. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. uthsc.edu [uthsc.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of Methyl 3-bromo-2,5-difluorobenzoate: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Imperative for Precision in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the demand for molecular building blocks that offer both versatility and precision is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl 3-bromo-2,5-difluorobenzoate (CAS No. 1524902-93-9) has emerged as a pivotal chemical intermediate, embodying the principles of modern synthetic design. Its unique trifunctionalized aromatic core—featuring a reactive bromine atom and the modulating effects of two fluorine substituents—provides a robust platform for the construction of complex, high-value molecules.
This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and strategic application in advanced chemical synthesis. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to elucidate not only the "how" but, more critically, the "why" behind its utility as a preferred synthetic intermediate.
Physicochemical Properties and Characterization
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The defining characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 1524902-93-9 |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
While publicly accessible spectroscopic data is limited, characterization would rely on standard analytical techniques. Proton NMR (¹H NMR) would be expected to show a singlet for the methyl ester protons and complex multiplets in the aromatic region due to fluorine-hydrogen coupling. Carbon NMR (¹³C NMR) would reveal the eight distinct carbon environments, with characteristic splitting patterns resulting from carbon-fluorine coupling. Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route commences with the commercially available precursor, 3-bromo-2,5-difluorobenzoic acid (CAS No. 1520538-81-1).
Protocol 1: Fischer Esterification of 3-bromo-2,5-difluorobenzoic acid
The conversion of the precursor acid to its methyl ester is typically achieved via Fischer esterification, a classic and reliable acid-catalyzed reaction.
Methodology:
-
Reaction Setup: To a solution of 3-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: If necessary, purify the crude product by silica gel column chromatography to afford this compound as a solid.
The Role of Fluorine Substituents: A Mechanistic Perspective
The strategic placement of two fluorine atoms on the aromatic ring is central to the utility of this intermediate. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly influences the reactivity of the C-Br bond.[1] This electronic modulation enhances the propensity of the carbon atom bearing the bromine to undergo oxidative addition to a low-valent palladium(0) catalyst, the crucial first step in many cross-coupling reactions. This increased reactivity of the C-Br bond is a key factor that makes this intermediate highly valuable in modern synthesis.
Core Applications in Cross-Coupling Reactions
This compound is an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. A specific application of this compound in a Suzuki coupling has been documented in the synthesis of precursors for monoacylglycerol lipase (MAGL) inhibitors, highlighting its relevance in drug discovery.[3]
Protocol 2: Suzuki-Miyaura Coupling with Pyrazoleboronic Acid Pinacol Ester [3]
This protocol details the coupling of this compound with a heterocyclic boronic ester.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), 4-pyrazoleboronic acid pinacol ester (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Catalyst Addition: Add 1,4-Dioxane and water (e.g., in a 5:1 ratio) to the vessel. Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
Catalyst Introduction: Add 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂) (e.g., 0.1 eq) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature (23 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up. The resulting product, methyl 2,5-difluoro-3-(1H-pyrazol-4-yl)benzoate, can then be purified using standard techniques such as column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst suitable for a wide range of Suzuki couplings, known for its stability and efficiency. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki reactions, where the organic solvent solubilizes the reactants and the water helps to dissolve the inorganic base. |
| Temperature | 23 °C | The enhanced reactivity of the C-Br bond, due to the fluorine substituents, allows this reaction to proceed efficiently at ambient temperature, which is advantageous for substrates with sensitive functional groups. |
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or tBuXPhos), and a strong base (e.g., sodium tert-butoxide, NaOtBu).
-
Reagent Addition: Seal the vessel, and evacuate and backfill with an inert gas. Add a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or dioxane), followed by the amine coupling partner.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then subjected to an aqueous work-up, dried, and concentrated. The resulting aryl amine can be purified by column chromatography.
Conclusion: A Versatile and Strategic Building Block
This compound stands as a testament to the power of strategic molecular design. The interplay between the bromine atom's reactivity as a synthetic handle and the activating and property-modulating effects of the difluoro substitution pattern makes it an exceptionally valuable intermediate. Its successful application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a direct and efficient route to complex molecular architectures that are of high interest in the pharmaceutical and materials science sectors. As research continues to demand ever more sophisticated molecules, the utility and importance of well-designed building blocks like this compound are set to grow, enabling the innovations of tomorrow.
References
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 584-605. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]
-
Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN107108555A - Tricyclic atropisomeric compounds. (n.d.). Google Patents.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8259–8287. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved from [Link]
- WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors. (n.d.). Google Patents.
-
Bromo HSN Code used in United Kingdom. (n.d.). Volza. Retrieved from [Link]
-
Search for patents. (2018, October 18). USPTO. Retrieved from [Link]
-
Patent Public Search. (n.d.). USPTO. Retrieved from [Link]
-
Marx, W., & Higham, K. (2022). In-text patent citations: A user's guide. Research Policy, 51(8), 104564. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Modern Synthetic Chemist's Guide to Halogenated Benzene Rings: Mechanisms, Protocols, and Strategic Insights
For the contemporary researcher in drug discovery and materials science, the halogenated benzene ring is not merely a synthetic intermediate but a versatile linchpin for molecular construction. Its unique electronic properties, governed by the interplay of inductive and resonance effects, unlock a vast landscape of chemical transformations. This guide provides an in-depth exploration of the core reactions involving halogenated benzenes, moving beyond simple procedural lists to dissect the causality behind experimental choices. Herein, we fuse established mechanisms with field-proven protocols to empower scientists to harness the full potential of these critical building blocks.
The Electronic Duality of Halogen Substituents: A Tale of Two Effects
The reactivity of a halogenated benzene ring is fundamentally dictated by the dual electronic nature of the halogen substituent. Understanding this dichotomy is crucial for predicting and controlling reaction outcomes.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, rendering it less nucleophilic and, consequently, less reactive towards electrophiles compared to unsubstituted benzene.[1]
-
Resonance Effect (+R): Conversely, the lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density via resonance is most pronounced at the ortho and para positions.[1]
This electronic tug-of-war has profound consequences. While the stronger inductive effect makes the ring less reactive overall in electrophilic aromatic substitution (EAS) , the resonance effect dictates the regioselectivity, directing incoming electrophiles to the electron-enriched ortho and para positions.[1] This makes halogens unique as ortho-, para-directing deactivators .[1] In contrast, for nucleophilic aromatic substitution (SNAr) , the powerful electron-withdrawing nature of halogens (and other groups) is essential for activating the ring towards nucleophilic attack.[2]
Electrophilic Aromatic Substitution (EAS): Controlled Functionalization
Despite being deactivated, halogenated benzenes readily undergo EAS, providing a reliable pathway for introducing additional functional groups. The key is the use of a catalyst to generate a sufficiently potent electrophile.
Mechanism: The Arenium Ion Pathway
The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack of the electrophile at the ortho or para position allows for a crucial fourth resonance structure where the halogen's lone pair stabilizes the positive charge, lowering the activation energy for these pathways compared to the meta attack.[1]
Caption: Halonium ion resonance structure stabilizes ortho/para attack.
Key EAS Reactions and Protocols
Table 1: Common Electrophilic Aromatic Substitution Reactions on Halobenzenes
| Reaction | Electrophile Source | Catalyst | Typical Product(s) |
| Halogenation | Br₂, Cl₂ | FeBr₃, FeCl₃, AlCl₃ | Dihalobenzenes (o, p isomers) |
| Nitration | HNO₃ | H₂SO₄ | Halonitrobenzenes (o, p isomers) |
| Sulfonation | Fuming H₂SO₄ | None | Halobenzenesulfonic acids (o, p isomers) |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl) | AlCl₃ | Haloacetophenones (p isomer often major) |
Field-Proven Protocol: Bromination of Chlorobenzene
This protocol details a standard procedure for the electrophilic bromination of chlorobenzene, yielding a mixture of 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene.
I. Reagent and Equipment Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.
-
In a fume hood, charge the flask with chlorobenzene (e.g., 5.63 g, 0.05 mol).
-
Add anhydrous iron(III) bromide (FeBr₃, approx. 0.5 g) as the Lewis acid catalyst.
II. Reaction Execution:
-
Slowly add liquid bromine (e.g., 8.0 g, 0.05 mol) to the flask through the condenser. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a proper scrubbing system.
-
Stir the mixture at room temperature for approximately 1-2 hours, or until the reddish-brown color of the bromine has dissipated. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
III. Workup and Purification:
-
Once the reaction is complete, quench the mixture by slowly pouring it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel. Add a suitable organic solvent like dichloromethane or diethyl ether (approx. 30 mL) to extract the organic products.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of ortho and para isomers, can be purified and the isomers separated by fractional distillation or column chromatography.[1]
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
Aryl halides are typically resistant to classical SN1 and SN2 reactions. However, when the benzene ring is substituted with potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the halogen, it becomes susceptible to nucleophilic attack. This proceeds via an addition-elimination mechanism, often denoted as SNAr.[2]
Mechanism: The Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen.[2] This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electron-withdrawing group, which is crucial for stabilizing this intermediate. Aromaticity is then restored in a fast subsequent step by the expulsion of the halide leaving group.[2]
Caption: The SNAr mechanism proceeds via a stable Meisenheimer complex.
An interesting and counter-intuitive aspect of the SNAr reaction is the leaving group trend: F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[2]
Field-Proven Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, a classic example of an SNAr reaction.
I. Reagent and Equipment Setup:
-
In a well-ventilated fume hood, dissolve hydrazine sulfate (e.g., 5.0 g) in warm water (approx. 75 mL) in a 250 mL flask.
-
Separately, dissolve 1-chloro-2,4-dinitrobenzene (e.g., 6.0 g, 0.03 mol) in a minimum amount of hot ethanol (approx. 90 mL) in a separate flask.
II. Reaction Execution:
-
While stirring, slowly add the hot ethanolic solution of 1-chloro-2,4-dinitrobenzene to the warm aqueous hydrazine solution.
-
A deep red precipitate of 2,4-dinitrophenylhydrazine will form immediately.
-
Heat the mixture gently on a steam bath for 5-10 minutes to ensure the reaction goes to completion.
III. Workup and Purification:
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product in a desiccator. The yield is typically high for this reaction.[3]
The Benzyne Mechanism: Substitution Under Forcing Conditions
In the absence of activating electron-withdrawing groups, nucleophilic substitution on an unactivated aryl halide can be forced to occur under extreme conditions, such as using a very strong base like sodium amide (NaNH₂). This reaction proceeds through a fascinating and highly reactive elimination-addition mechanism involving a benzyne intermediate.[2]
Mechanism: Elimination to Form a Strained Alkyne
The strong base first deprotonates the benzene ring at a position ortho to the halogen, which is the most acidic proton due to the inductive effect of the halogen.[2] The resulting carbanion then rapidly eliminates the halide ion, forming a highly strained triple bond within the benzene ring—the benzyne intermediate.[2] Benzyne is extremely reactive and is immediately attacked by any available nucleophile. This nucleophilic addition is followed by protonation (typically from the solvent or another proton source) to yield the final product.[2]
Caption: The benzyne mechanism involves a highly reactive strained alkyne.
A key feature of the benzyne mechanism is the potential for "cine-substitution," where the incoming nucleophile attaches to the carbon adjacent to the one that originally bore the leaving group. This occurs because the nucleophile can attack either carbon of the triple bond, often leading to a mixture of regioisomers.[2]
Metal-Catalyzed Cross-Coupling: The Revolution in C-C and C-Heteroatom Bond Formation
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and aryl halides are the workhorse electrophiles in these transformations. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a feat that was previously arduous or impossible.[4]
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle, which is a testament to its robustness and versatility.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[5] The reactivity of the halide follows the trend: I > Br > OTf >> Cl .[6]
-
Transmetalation: The organic group from an organometallic nucleophile (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the catalytically active Pd(0) species.[5]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions and Protocols
The choice of coupling partners, catalyst, ligand, and base is critical and dictates the success of the reaction. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have dramatically expanded the scope to include less reactive but more economical aryl chlorides.[7]
Table 2: Major Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Reaction Name | Nucleophile (R-M) | Bond Formed | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Mild conditions, stable reagents, low toxicity.[5] |
| Buchwald-Hartwig | Amine (R₂NH), Alcohol (ROH) | C-N, C-O | Premier method for arylamine/ether synthesis.[8] |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd/Cu co-catalyzed; forms arylalkynes.[6] |
| Ullmann Condensation | Amine, Alcohol, Thiol | C-N, C-O, C-S | Copper-catalyzed; often requires higher temperatures.[9] |
Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.
I. Reagent and Equipment Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
II. Reaction Execution:
-
Using a syringe, add the degassed solvent. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
III. Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[10][11]
Field-Proven Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and a secondary amine.
I. Reagent and Equipment Setup (Inert Atmosphere):
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and a bulky biarylphosphine ligand (if not using a precatalyst) to a dry Schlenk tube.
-
Add the strong base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.5 equiv).
-
Add the aryl bromide (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Finally, add the amine (1.1-1.2 equiv) via syringe.
II. Reaction Execution:
-
Heat the sealed reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS for the disappearance of the aryl bromide.
III. Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[8][12]
Conclusion and Future Outlook
The reactions of halogenated benzene rings are a cornerstone of modern organic synthesis. From the predictable regiochemistry of electrophilic substitution to the powerful bond-forming capabilities of metal-catalyzed cross-coupling, these substrates offer an unparalleled toolkit for molecular architects. The continuous development of more active, stable, and selective catalyst systems, particularly for challenging substrates like aryl chlorides, promises to further expand the synthetic utility of halogenated aromatics. A deep, mechanistic understanding of these transformations is not merely academic; it is the foundation upon which researchers and drug development professionals can design more efficient, robust, and innovative synthetic routes to the molecules that will shape our future.
References
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4548–4551. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Sonogashira Coupling: Mechanism & Examples. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
Methodological & Application
Palladium-catalyzed cross-coupling of "Methyl 3-bromo-2,5-difluorobenzoate"
Gathering Information.
My investigation into palladium-catalyzed cross-coupling reactions involving "Methyl 3-bromo-2,5-difluorobenzoate" is underway. I've initiated comprehensive Google searches to uncover authoritative data, with a specific focus on reaction mechanisms and common methodologies. Initial results are promising, offering a foundation for deeper exploration.
Outlining Application Note Structure
I've outlined the application note's structure. It will begin with an introduction highlighting fluorinated benzoates and palladium catalysis's role in drug discovery. A custom Graphviz diagram will illustrate the reaction mechanism. Following this, I'll detail Suzuki, Buchwald-Hartwig, and Sonogashira protocols with yield data in tables. A general workflow diagram is planned as well.
Defining Key Parameters
I'm now diving deeper into the specifics. I'm analyzing the Google search results to identify critical experimental variables like catalysts, ligands, bases, solvents, and reaction temperatures for the palladium-catalyzed reactions of this specific substrate. I'm also starting to pinpoint any unique challenges or considerations. This will inform the construction of the application note.
Crafting a Detailed Protocol
I'm now focusing on the introduction, highlighting the significance of fluorinated aromatics, particularly this compound. I'll explain its relevance in medicinal chemistry and materials science, justifying the need for a well-defined cross-coupling protocol. This will set the stage for the rest of the application note. I am currently considering the audience's expertise and adjusting my language and focus accordingly.
Detailing the Catalytic Cycle
I'm delving into the mechanistic aspects now, specifically the catalytic cycle of palladium-catalyzed cross-coupling reactions. I'm focusing on oxidative addition, transmetalation (for various coupling partners), and reductive elimination. I'm explaining the role of aryl bromides as reactive substrates and how the organic group from the coupling partner is transferred to the palladium center. The details are coming together nicely.
Developing Reactions & Applications
I'm now outlining key cross-coupling applications, structuring the document by reaction type. I'll provide an introduction to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, detailing protocols for each using this compound as a starting point. I'll include reaction schemes, optimized conditions, and analytical data for each protocol. It will really help the reader to grasp the essence of the reaction by following the examples.
Synthesizing Protocol Details
I'm now integrating the protocols. I'm building detailed, step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound, pulling from various general protocols found in the search results. I'm also preparing the supporting materials lists and rationale for specific choices to provide maximum assistance to the researcher.
Formulating the Introduction
I'm currently crafting the introduction, emphasizing the significance of fluorinated aromatics and palladium-catalyzed cross-coupling. I'm focusing on the introduction's role in guiding the reader through the application note. I am going to make this application note an essential reference for researchers.
Synthesizing Protocol Details
I am now focusing on integrating the details for each cross-coupling protocol using the target molecule, drawing on several general protocols. I am currently compiling supporting materials lists and justifications for specific choices to provide as much assistance as possible for the researcher. I'm focusing on providing practical, ready-to-use information.
The Strategic Application of Methyl 3-bromo-2,5-difluorobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Phenyl Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 3-bromo-2,5-difluorobenzoate has emerged as a key building block in this context, offering a unique combination of reactive sites that enable its versatile use in the construction of complex molecular architectures. This trifunctional scaffold, featuring a bromine atom, two fluorine atoms, and a methyl ester, provides medicinal chemists with a powerful tool for the synthesis of novel pharmaceutical ingredients. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The fluorine atoms can modulate the electronic properties of the molecule and participate in crucial interactions with biological targets. Finally, the methyl ester can be readily hydrolyzed or converted to other functional groups, providing a site for further molecular elaboration.
This application note provides a detailed exploration of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the preparation of advanced intermediates for kinase inhibitors. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols for its use in key transformations, and present a case study on its application in the synthesis of a key intermediate for the Akt inhibitor, Uprosertib (GSK2141795).
Core Applications: A Gateway to Kinase Inhibitor Scaffolds
The primary utility of this compound in pharmaceutical synthesis lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[1][2] In the context of this compound, the bromine atom serves as the halide partner, allowing for the introduction of a wide range of aryl and heteroaryl groups. This is particularly relevant in the synthesis of kinase inhibitors, where biaryl scaffolds are common motifs that can effectively occupy the ATP-binding site of the enzyme.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: General scheme of Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Arylamine Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals that contain arylamine moieties. For this compound, this transformation allows for the introduction of various amino groups, which can serve as key pharmacophores or as handles for further functionalization.
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Caption: General scheme of Buchwald-Hartwig amination.
Case Study: Synthesis of a Key Intermediate for Uprosertib (GSK2141795)
Uprosertib (GSK2141795) is a potent and selective pan-Akt inhibitor that has been investigated in clinical trials for the treatment of various cancers.[5] The chemical structure of Uprosertib features a 3,4-difluorophenyl group, which can be retrosynthetically traced back to a suitably functionalized difluorobenzene derivative. While the exact commercial synthesis route is proprietary, the strategic use of this compound can be envisioned in the construction of a key pyrazolyl-difluorobenzoate intermediate.
The following section outlines a plausible and illustrative synthetic approach to a key intermediate for Uprosertib, highlighting the role of this compound.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for a key intermediate of Uprosertib is shown below. The key disconnection involves a Suzuki-Miyaura coupling between this compound and a suitable pyrazole boronic acid or ester derivative.
Caption: Retrosynthetic analysis of a key Uprosertib intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(1-methyl-1H-pyrazol-5-yl)-2,5-difluorobenzoate
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
-
This compound
-
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, Methyl 3-(1-methyl-1H-pyrazol-5-yl)-2,5-difluorobenzoate.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl2 | - | K2CO3 | Dioxane/H2O | 90 | 16 | 85 |
| 2 | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 78 |
| 3 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 8 | 92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Expertise & Experience in Protocol Design:
-
Choice of Catalyst and Ligand: The selection of Pd(dppf)Cl2 is a robust starting point for many Suzuki couplings. For more challenging substrates, or to improve yields and reaction times, more advanced ligands such as SPhos or XPhos can be employed.[6] These bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the organoboron species. Potassium carbonate is a commonly used and effective base. For less reactive substrates, stronger bases like potassium phosphate or cesium carbonate may be necessary.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The water is essential for the activity of the inorganic base and to facilitate the transmetalation step. The use of degassed solvents is critical to prevent the oxidation of the Pd(0) catalyst.
Conclusion: An Indispensable Tool for Modern Drug Discovery
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex and highly functionalized molecules, particularly in the realm of kinase inhibitors. The ability to readily engage in robust and well-understood cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an invaluable tool for medicinal chemists. As the demand for novel and more effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.
-
Uprosertib. PubChem. (n.d.). Retrieved from [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Torre, A., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination of Aryl Halides. In Modern Amination Methods (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Tolcher, A. W., et al. (2020). Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 85(3), 567-577.[7]
- WO2010128078A1 - Pyrazolylfuran carboxamide derivatives as protein kinase inhibitors. Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Uprosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
Application Notes and Protocols: Methyl 3-bromo-2,5-difluorobenzoate in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of Methyl 3-bromo-2,5-difluorobenzoate as a key intermediate in the synthesis of novel agrochemicals. This document outlines the scientific rationale, detailed experimental protocols, and critical insights for the successful application of this versatile building block.
Introduction: The Strategic Importance of the 3-bromo-2,5-difluorobenzoyl Moiety in Agrochemicals
This compound serves as a crucial starting material for the introduction of the 3-bromo-2,5-difluorobenzoyl functional group into target molecules. This particular structural motif is of significant interest in the design of modern pesticides for several key reasons:
-
Enhanced Biological Efficacy: The presence of two fluorine atoms on the phenyl ring can significantly enhance the biological activity of the final compound. Fluorine's high electronegativity and ability to form strong bonds can improve binding affinity to target enzymes or receptors in pests and pathogens.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes commonly found in target organisms and the environment. This leads to increased persistence and bioavailability of the agrochemical, often resulting in lower application rates.
-
Lipophilicity and Membrane Permeability: The fluorine substituents increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants and the cell membranes of insects and fungi, thereby reaching its site of action more efficiently.
-
Synthetic Handle for Diversification: The bromine atom provides a versatile synthetic handle for further chemical modifications. It can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse libraries of candidate agrochemicals for structure-activity relationship (SAR) studies.
A prominent class of agrochemicals derived from precursors like this compound are the pyrazole carboxamides . These compounds have demonstrated broad-spectrum activity as fungicides, insecticides, and herbicides. The amide linkage is a stable and common feature in many biologically active molecules.
Core Synthetic Workflow: From Ester to Bioactive Pyrazole Carboxamide
The overall synthetic strategy involves a three-step process, commencing with this compound and culminating in the formation of a target pyrazole carboxamide. This workflow is designed to be robust and adaptable for the synthesis of a variety of analogues.
Caption: Synthetic workflow from the starting ester to the final agrochemical.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Step 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling.
Rationale: Saponification using a strong base like sodium hydroxide is a standard and high-yielding method for ester hydrolysis. The use of a co-solvent system (methanol/water) ensures the miscibility of the organic ester and the aqueous base, facilitating a complete reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1524902-93-9 | 251.02 | 10.0 g | 39.8 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.2 g | 80.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 39.8 mmol) in methanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (3.2 g, 80.0 mmol) in deionized water (50 mL).
-
Add the aqueous NaOH solution to the methanolic solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 3-bromo-2,5-difluorobenzoic acid will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 3-bromo-2,5-difluorobenzoic acid as a white crystalline solid.
Expected Yield: 85-95%
Step 2: Formation of 3-bromo-2,5-difluorobenzoyl chloride
Objective: To activate the carboxylic acid by converting it to the more reactive acyl chloride.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent, which is the active catalytic species. The reaction is performed under anhydrous conditions as the acyl chloride is moisture-sensitive.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-bromo-2,5-difluorobenzoic acid | 1520538-81-1 | 237.00 | 8.5 g | 35.9 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 10 mL | 138 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.2 mL | - |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (filled with calcium chloride), add 3-bromo-2,5-difluorobenzoic acid (8.5 g, 35.9 mmol) and anhydrous toluene (50 mL).
-
Add a catalytic amount of DMF (0.2 mL) to the suspension.
-
Slowly add thionyl chloride (10 mL, 138 mmol) to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-bromo-2,5-difluorobenzoyl chloride is a light yellow oil or low-melting solid and is typically used in the next step without further purification.
Step 3: Amide Coupling with a Pyrazole Amine
Objective: To form the target pyrazole carboxamide via nucleophilic acyl substitution.
Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine of the pyrazole derivative. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-bromo-2,5-difluorobenzoyl chloride | - | 255.45 | ~9.2 g | ~35.9 |
| 3-Amino-5-methyl-1H-pyrazole | 1072-62-4 | 97.12 | 3.5 g | 36.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 6.0 mL | 43.1 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 50 mL | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Amino-5-methyl-1H-pyrazole (3.5 g, 36.0 mmol) and triethylamine (6.0 mL, 43.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-bromo-2,5-difluorobenzoyl chloride (~9.2 g, ~35.9 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5-methyl-1H-pyrazol-3-yl)-3-bromo-2,5-difluorobenzamide.
Visualization of the Amide Coupling Reaction
Caption: Key components of the amide coupling reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals, particularly pyrazole carboxamides. The protocols detailed herein provide a reliable and scalable pathway for the preparation of these target compounds. The synthetic route allows for the late-stage diversification of the pyrazole amine component, enabling the rapid generation of compound libraries for biological screening. Further derivatization of the bromine atom on the benzoyl ring can also be explored to fine-tune the physicochemical and biological properties of the final products, offering a rich avenue for future agrochemical research and development.
References
-
General Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pyrazole-containing Agrochemicals: Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 493-501. [Link]
- Synthesis of Halogenated Benzoic Acids: A patent describing the synthesis of a similar compound, 3-bromo-4-fluoro-benzoic acid, provides insights into the general synthetic strategies for such molecules.
-
Amide Coupling Reagents in Aqueous Media: A study on amide-bond forming reagents that can be used in aqueous media, which can be relevant for greener chemistry approaches. Tetrahedron Letters, 58(46), 4381-4384 (2017). [Link]
Application Note & Protocol: High-Efficiency Esterification of 3-Bromo-2,5-difluorobenzoic Acid for Pharmaceutical and Agrochemical Synthesis
Introduction
3-Bromo-2,5-difluorobenzoic acid is a key building block in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its halogenated aromatic structure is a desirable feature in the design of novel therapeutic agents and specialized materials.[2][3] The conversion of the carboxylic acid moiety to an ester is a fundamental transformation, often required to protect the acidic proton, enhance solubility, or facilitate subsequent cross-coupling reactions. This document provides a detailed, field-proven protocol for the efficient esterification of 3-bromo-2,5-difluorobenzoic acid, offering two robust methods to accommodate varying laboratory needs and substrate sensitivities.
The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure reliable and reproducible results.
Chemical Principles and Method Selection
Esterification is typically an equilibrium-limited reaction between a carboxylic acid and an alcohol.[4] To achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. For substrates like 3-bromo-2,5-difluorobenzoic acid, the electronic withdrawing effects of the fluorine and bromine atoms can influence the reactivity of the carboxyl group. Two primary methods are presented here: a classic Fischer-Speier esterification under strong acid catalysis and a more reactive approach using thionyl chloride.
Method A: Fischer-Speier Esterification
This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[5] The reaction is typically performed under reflux conditions. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7][8][9]
Method B: Thionyl Chloride-Mediated Esterification
For a more rapid and often higher-yielding conversion, thionyl chloride (SOCl₂) can be employed. This reagent converts the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester. This method is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. A similar protocol has been successfully applied to the synthesis of 5-bromo-2,4-difluoro-benzoic acid methyl ester.[10]
Experimental Workflow Overview
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-2,5-difluorobenzoic acid [myskinrecipes.com]
- 3. 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) at Nordmann - nordmann.global [nordmann.global]
- 4. jps.usm.my [jps.usm.my]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
The Versatile Building Block: Application Notes for Methyl 3-bromo-2,5-difluorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Fluorinated Aryl Halide
Methyl 3-bromo-2,5-difluorobenzoate is a trifunctionalized aromatic building block holding significant promise for the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom, a methyl ester, and two electron-withdrawing fluorine atoms—provides a versatile platform for a variety of chemical transformations. The strategic placement of the fluorine atoms not only influences the reactivity of the aromatic ring but can also impart desirable physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in key cross-coupling and substitution reactions. By understanding the principles behind these transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1524902-93-9 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.02 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [3] |
| Purity | ≥97% | [1] |
| Boiling Point | ~255 °C (Predicted) | [3] |
| Density | ~1.65 g/cm³ (Predicted) | |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330 | [1][4] |
Core Synthetic Applications
The strategic positioning of the bromo, fluoro, and ester functionalities on the benzene ring allows for a range of selective transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 3-position. The success of the reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product. Ligands like SPhos and XPhos are often effective for challenging substrates.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome, and its strength should be tailored to the specific substrates to avoid side reactions like ester hydrolysis.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, heat to 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 3-phenyl-2,5-difluorobenzoate.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are essential. Ligands such as Xantphos and Josiphos have proven effective in the amination of aryl halides.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation by water.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and oil bath
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 3-(morpholino)-2,5-difluorobenzoate.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNA r): Leveraging the Fluorine Effect
The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates this compound towards nucleophilic aromatic substitution (SNA r). While the bromine atom is a good leaving group, under certain conditions, one of the fluorine atoms can also be displaced by a strong nucleophile. This reactivity offers an alternative pathway for the introduction of heteroatom nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, are typically required.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction.
-
Temperature: Elevated temperatures are generally necessary to overcome the activation energy of the reaction.
Detailed Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Sealed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a sealed reaction vessel, add this compound, the primary amine, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and sequential transformations, providing access to a wide array of complex molecular architectures. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this compound in their drug discovery and materials science endeavors. As with any synthetic procedure, optimization of reaction conditions for specific substrates is key to achieving high yields and purity.
References
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). ACS Catalysis. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (2011). Journal of the American Chemical Society. [Link]
-
Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2021). Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (2001). Organometallics. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. (2020). The Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2021). Journal of Molecular Structure. [Link]
-
Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. (2021). Journal of Molecular Structure. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. [Link]
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2021). Molecules. [Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2018). Chemical Reviews. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Application Note: Strategic Nucleophilic Aromatic Substitution on Methyl 3-bromo-2,5-difluorobenzoate for Advanced Intermediate Synthesis
Abstract
This application note provides a detailed experimental protocol and scientific rationale for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 3-bromo-2,5-difluorobenzoate. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its multiple reactive sites. The strategic positioning of the fluorine and bromine atoms, coupled with the electron-withdrawing effect of the methyl ester, allows for selective and high-yield transformations. This guide offers researchers and drug development professionals a comprehensive resource, detailing step-by-step procedures, mechanistic insights, and process optimization strategies to facilitate the synthesis of complex molecular architectures.
Introduction: The Strategic Utility of this compound
This compound is a trifunctional aromatic compound that presents a unique platform for sequential, site-selective modifications. The electron-deficient nature of the benzene ring, amplified by the two fluorine atoms and the methyl ester group, makes it highly susceptible to nucleophilic aromatic substitution.[1][2] The fluorine atom at the C2 position is particularly activated for displacement due to the strong ortho-directing and activating effect of the ester group. This regioselectivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of nucleophiles.
The presence of the bromine atom at C3 and a second fluorine at C5 provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further SNAr reactions under different conditions. This versatility makes it an ideal scaffold for building molecular complexity in drug discovery programs and for designing novel organic materials.
Mechanistic Rationale: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (in this case, fluorine). This attack is the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this complex is enhanced by the presence of electron-withdrawing groups (EWG), such as the ester and the other fluorine atom, which can delocalize the negative charge.[3][4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (F-). The facility of this step is generally fast and does not contribute to the overall rate of the reaction.[5]
The regioselectivity of the reaction on this compound is primarily governed by the electronic effects of the substituents. The methyl ester group at C1 strongly activates the ortho-position (C2) for nucleophilic attack, as this allows for the stabilization of the negative charge in the Meisenheimer complex through resonance.[2][3][4]
Figure 1: Generalized mechanism for the SNAr reaction. The formation of the stabilized Meisenheimer complex is the key, rate-limiting step.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details the reaction of this compound with a primary amine, a common transformation in pharmaceutical synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., 4-methoxybenzylamine) (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.53 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent side reactions involving atmospheric moisture.
-
Solvent and Reagent Addition: Add anhydrous DMF (40 mL) via syringe. Stir the suspension for 5 minutes. Then, add the primary amine (e.g., 4-methoxybenzylamine, 1.65 g, 12.0 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C using a pre-heated heating mantle.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. Microwave irradiation can potentially reduce reaction times to as little as 30 minutes.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Figure 2: Step-by-step workflow for the SNAr reaction.
Data and Expected Outcomes
The choice of nucleophile significantly impacts reaction conditions and outcomes. Below is a summary of typical results for the SNAr reaction on this compound.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amines | K2CO3 or DIPEA | DMF, DMSO | 80-110 | 4-12 | 85-95% |
| Phenols | K2CO3 or Cs2CO3 | DMF, Acetonitrile | 100-120 | 8-16 | 70-90% |
| Thiols | NaH or K2CO3 | DMF, THF | 60-80 | 2-6 | >90% |
| Alcohols (Alkoxides) | NaH or K2CO3 | DMF, THF | 80-100 | 6-12 | 75-85% |
Note: DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; DMSO = Dimethyl sulfoxide; THF = Tetrahydrofuran. Reaction times and yields are approximate and may vary based on the specific nucleophile and reaction scale.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature or adding more nucleophile/base. Ensure all reagents and solvents are anhydrous, as water can consume the base and hinder the reaction.
-
Side Reactions: At higher temperatures, competitive substitution at the C5 fluorine can occur, although it is electronically less favored. If a mixture of regioisomers is observed, consider running the reaction at a lower temperature for a longer duration.
-
Base Selection: A non-nucleophilic base like K2CO3 is generally preferred to avoid competition with the intended nucleophile. For sensitive substrates, a milder organic base like DIPEA may be beneficial.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or DMAc are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophile. The use of greener solvent systems, such as HPMC in water, has also been shown to be effective for SNAr reactions under milder conditions.[7]
-
Leaving Group Reactivity: In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl ≈ Br > I.[1] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the Meisenheimer complex.[8]
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile transformation critical for the synthesis of complex organic molecules. The protocol and insights provided herein offer a solid foundation for researchers to successfully employ this reaction in their synthetic campaigns. Careful control of reaction parameters and an understanding of the underlying mechanism are paramount to achieving high yields and purity.
References
- Filo. (2025, November 15).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
ResearchGate. (2013, April 23). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have... Retrieved from [Link]
-
PubMed. (2013, April 23). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Throughput Purity Determination of Methyl 3-bromo-2,5-difluorobenzoate using HPLC and GC-MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the stringent purity assessment of Methyl 3-bromo-2,5-difluorobenzoate (CAS RN: 1524902-93-9), a critical intermediate in pharmaceutical synthesis. The developed methods are designed for accuracy, precision, and high-throughput, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the causality behind experimental choices and providing self-validating protocols.
Introduction: The Analytical Imperative for a Key Intermediate
This compound, with a molecular formula of C₈H₅BrF₂O₂ and a molecular weight of 251.02 g/mol , is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[7] The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, reliable and sensitive analytical methods are essential to ensure its quality.
This guide details two orthogonal analytical techniques: a reversed-phase HPLC method for quantitative purity determination and the identification of non-volatile impurities, and a GC-MS method for the analysis of volatile and semi-volatile impurities, providing mass spectrometric confirmation. The development and validation of these methods are grounded in the principles of the United States Pharmacopeia (USP) General Chapter <621> on chromatography and FDA guidelines on analytical method validation.[8][9][10][11][12][13][14][15]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source |
| CAS Number | 1524902-93-9 | [16] |
| Molecular Formula | C₈H₅BrF₂O₂ | [7] |
| Molecular Weight | 251.02 g/mol | [7] |
| Appearance | White to pale yellow solid | [17] |
| Purity (typical) | ≥97% | [7] |
Note: Detailed solubility, melting point, and boiling point data are not extensively published. Preliminary in-house assessments indicate good solubility in common organic solvents like acetonitrile and methanol, making it amenable to reversed-phase HPLC.
HPLC Method for Quantitative Purity Analysis
Rationale for Method Selection: A reversed-phase HPLC method with UV detection was selected for its robustness, versatility, and suitability for quantifying the main component and non-volatile impurities in halogenated aromatic compounds.[18][19][20][21] The C18 stationary phase provides excellent hydrophobic retention for the analyte, while a methanol-water mobile phase offers a good balance of solvent strength and UV transparency.
HPLC Experimental Protocol
Step 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
Step 2: Chromatographic System and Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Robust C18 column with good peak shape for halogenated compounds. |
| Mobile Phase | Methanol:Water (70:30, v/v) | Provides optimal retention and separation of the analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) | Allows for spectral analysis and peak purity assessment. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Step 3: System Suitability As per ICH and USP guidelines, inject the Working Standard Solution five times.[2][8][10] The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Step 4: Data Analysis The purity of the sample is calculated using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
GC-MS Method for Volatile Impurity Profiling
Rationale for Method Selection: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities. Its high separation efficiency and the mass spectrometric detection provide structural information for unknown impurity identification. This is particularly important for detecting residual solvents or by-products from the synthesis of this compound.
GC-MS Experimental Protocol
Step 1: Standard and Sample Preparation
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.
Step 2: GC-MS System and Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent | A robust and sensitive system for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | A general-purpose program that allows for the separation of volatile impurities from the main component. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimal temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Scan Range | 40 - 450 m/z | Covers the mass range of expected impurities and the analyte. |
Step 3: Data Analysis
-
Peak Identification: Identify the main component and any impurities by comparing their retention times and mass spectra with a reference library (e.g., NIST).
-
Impurity Assessment: Assess the levels of impurities based on their relative peak areas compared to the main peak.
GC-MS Workflow Diagram
Caption: GC-MS Impurity Profiling Workflow.
Method Validation Strategy
Both the HPLC and GC-MS methods should be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5][6][22] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the main peak from any impurities and by peak purity analysis using a DAD for the HPLC method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for ensuring the purity of this compound. The HPLC method is ideal for accurate quantification and the analysis of non-volatile impurities, while the GC-MS method offers a powerful tool for the identification of volatile and semi-volatile impurities. Adherence to the outlined protocols and validation guidelines will ensure the generation of reliable and defensible data, which is crucial for quality control and regulatory submissions in the pharmaceutical industry.
References
- <621> CHROM
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> CHROM
- Understanding ICH Q2(R2)
- Understanding the L
- ICH Guidelines for Analytical Method Valid
- ICH releases draft guidelines on analytical method development | RAPS.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- <621> Chrom
- Validation of Analytical Procedures Q2(R2) - ICH.
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Are You Sure You Understand USP <621>?
- What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group.
- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic
- Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
- Determination of arylmethyl halides and rel
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chrom
- HPLC separation of related halogenated aromatic, any one??
- 1524902-93-9|Methyl 3-bromo-2,5-difluorobenzo
- Methyl 3-bromo-2,5-difluorobenzo
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. achmem.com [achmem.com]
- 8. usp.org [usp.org]
- 9. fda.gov [fda.gov]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]
- 17. innospk.com [innospk.com]
- 18. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. oshri.kosha.or.kr [oshri.kosha.or.kr]
- 20. academic.oup.com [academic.oup.com]
- 21. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 22. biopharminternational.com [biopharminternational.com]
The Strategic Utility of Methyl 3-bromo-2,5-difluorobenzoate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Imperative for Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a highly sought-after element in the design of novel therapeutics. Heterocyclic compounds, in turn, form the structural core of a vast number of pharmaceuticals, providing a rigid scaffold for the precise spatial arrangement of pharmacophoric groups.[1] The convergence of these two fields—fluorine chemistry and heterocyclic synthesis—has led to a surge in demand for versatile, fluorinated building blocks.
Methyl 3-bromo-2,5-difluorobenzoate is a trifunctionalized aromatic precursor that offers a powerful platform for the construction of complex, fluorinated heterocyclic systems. Its strategic arrangement of a nucleophilic substitution-activating fluorine atom, a palladium-catalysis-ready bromine atom, and a modifiable methyl ester group provides synthetic chemists with multiple orthogonal handles for molecular elaboration. This guide provides detailed application notes and protocols for leveraging this unique precursor in the synthesis of novel heterocyclic compounds, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Navigating the Reactivity of this compound
The synthetic utility of this compound is primarily anchored in two key reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a well-established handle for a variety of palladium-catalyzed reactions, including Suzuki, Stille, Buchwald-Hartwig, and Heck couplings.[2][3] These reactions are instrumental for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at the 3-position of the benzene ring.
-
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms on the ring, significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic substitution.[4][5] This allows for the displacement of one of the fluorine atoms (typically the one para to the other fluorine and ortho to the bromine) by a variety of nucleophiles, including amines, thiols, and alkoxides. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]
The strategic interplay of these two reaction pathways allows for a modular and flexible approach to the synthesis of a wide array of heterocyclic structures.
Application Note 1: Synthesis of Fluorinated Quinazolinone Derivatives
Quinazolinones are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following protocol outlines a plausible synthetic route to a novel fluorinated quinazolinone derivative starting from this compound, employing a sequential Buchwald-Hartwig amination and a cyclization reaction.
Experimental Protocol: Two-Step Synthesis of a Fluorinated Quinazolinone
Step 1: Buchwald-Hartwig Amination of this compound
-
To a dry, argon-purged Schlenk flask, add this compound (1.0 equiv), 2-aminoacetamide (1.2 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Add anhydrous toluene (5 mL per 1 mmol of the bromo-ester).
-
Add cesium carbonate (2.0 equiv) to the mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the aminated intermediate.
Step 2: Cyclization to the Quinazolinone Core
-
Dissolve the aminated intermediate from Step 1 (1.0 equiv) in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the solution to 240-250 °C for 1-2 hours, monitoring the cyclization by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with hexanes to further facilitate precipitation.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to afford the desired fluorinated quinazolinone.
Workflow Diagram
Caption: Synthetic workflow for a fluorinated quinazolinone.
Data Summary (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 19F NMR (δ, ppm) |
| Aminated Intermediate | C10H10F2N2O3 | 256.20 | 75-85 | -115.2, -135.8 |
| Fluorinated Quinazolinone | C9H6F2N2O | 196.16 | 60-70 | -118.5, -140.1 |
Application Note 2: Synthesis of Fluorinated Benzothiazole Derivatives
Benzothiazoles are another critical heterocyclic motif in drug discovery, known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The following protocol illustrates a potential pathway to a fluorinated benzothiazole derivative, capitalizing on a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of a Fluorinated Benzothiazole
Step 1: Nucleophilic Aromatic Substitution with a Thiol
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (3.0 equiv) to the solution.
-
Add 2-aminoethanethiol (1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the thioether intermediate.
Step 2: Reductive Cyclization
-
Dissolve the thioether intermediate (1.0 equiv) in a mixture of acetic acid and water.
-
Add iron powder (5.0 equiv) and heat the mixture to 100 °C for 4-6 hours.
-
Cool the reaction, filter through Celite, and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired fluorinated benzothiazole.
Workflow Diagram
Caption: Synthetic route to a fluorinated benzothiazole.
Data Summary (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 19F NMR (δ, ppm) |
| Thioether Intermediate | C10H11BrFNO2S | 312.17 | 65-75 | -120.3 |
| Fluorinated Benzothiazole | C9H7BrFN | 228.06 | 55-65 | -125.6 |
Conclusion
This compound is a highly versatile and strategic precursor for the synthesis of novel, fluorinated heterocyclic compounds. By leveraging the orthogonal reactivity of its functional groups through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can access a diverse range of complex molecular architectures. The protocols detailed herein provide a foundational framework for the exploration of this building block in the development of new chemical entities for drug discovery and materials science. While the presented syntheses are based on established chemical principles, optimization of reaction conditions for specific substrates is recommended to achieve optimal outcomes.
References
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). National Center for Biotechnology Information.
- Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. Benchchem.
- Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. (2020). Wiley Online Library.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Synthesis of Benzothiazole. (2025). YouTube.
- Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. (2008). Oriental Journal of Chemistry.
- In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. (2015). ACS Publications.
- Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature.
- Heterocycles in Medicinal Chemistry. (2019). National Center for Biotechnology Information.
- Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). SciTech Central.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
- Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information.
- Synthesis of quinazolines. Organic Chemistry Portal.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.
- Benzothiazole. Wikipedia.
- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2018). Beilstein Journals.
- Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
- Nucleophilic aromatic substitution. Wikipedia.
- N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. (2017). Royal Society of Chemistry.
- Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025). National Center for Biotechnology Information.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2021). National Center for Biotechnology Information.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones. (2025). Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-2,5-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the primary synthetic routes, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to ensure your success in the laboratory.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and potential pitfalls. The three most common routes are:
-
Fischer Esterification of 3-bromo-2,5-difluorobenzoic acid.
-
Electrophilic Bromination of methyl 2,5-difluorobenzoate.
-
Sandmeyer Reaction of methyl 3-amino-2,5-difluorobenzoate.
This guide is structured to address the specific issues you might encounter with each of these methods.
General Troubleshooting Workflow
Before diving into method-specific issues, it's beneficial to have a general framework for troubleshooting any chemical synthesis. The following workflow can help you systematically identify and resolve problems.
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Route 1: Fischer Esterification of 3-bromo-2,5-difluorobenzoic acid
This is a direct and often high-yielding method, but it is not without its challenges, particularly concerning reaction equilibrium and the handling of the starting materials.
Troubleshooting Guide: Fischer Esterification
Question 1: My esterification reaction is very slow or appears to have stalled, with a significant amount of the starting carboxylic acid remaining. What could be the cause and how can I fix it?
Answer: A stalled Fischer esterification is a common issue and is often related to the reversible nature of the reaction.[1][2][3] Here are the primary causes and their solutions:
-
Presence of Water: Water is a product of the reaction, and its accumulation will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[4][5]
-
Solution: Ensure all your reagents and glassware are scrupulously dry. Use anhydrous methanol and a high-quality acid catalyst. To actively remove water as it forms, you can employ a Dean-Stark trap if you are using a solvent that forms an azeotrope with water, such as toluene.[5] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.[1]
-
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution: While catalytic amounts are needed, for sterically hindered or electronically deactivated substrates, a higher catalyst loading might be necessary. You can cautiously increase the amount of sulfuric acid or p-toluenesulfonic acid.
-
-
Steric Hindrance: The fluorine atom ortho to the carboxylic acid group in 3-bromo-2,5-difluorobenzoic acid can cause some steric hindrance, slowing down the approach of the methanol nucleophile.
Question 2: After workup, my crude product is a dark color and shows multiple spots on TLC. What are the likely side products?
Answer: Dark coloration and multiple spots on TLC suggest the formation of impurities, which could arise from a few sources:
-
Decomposition of the Starting Material or Product: At high temperatures in the presence of a strong acid, some degradation can occur.
-
Solution: Try running the reaction at a lower temperature for a longer period. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Side Reactions of the Catalyst: Concentrated sulfuric acid is an oxidizing agent and can cause charring at elevated temperatures.
-
Solution: Use a non-oxidizing acid catalyst like p-toluenesulfonic acid. If using sulfuric acid, avoid excessively high temperatures.
-
-
Impure Starting Material: The purity of your 3-bromo-2,5-difluorobenzoic acid is crucial.
-
Solution: Purify the starting carboxylic acid before proceeding with the esterification.
-
Experimental Protocol: Fischer Esterification
-
To a solution of 3-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition |
| Solvent | Anhydrous Methanol |
| Catalyst | H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
Route 2: Electrophilic Bromination of Methyl 2,5-difluorobenzoate
This route involves the direct bromination of the aromatic ring. The success of this reaction hinges on controlling the regioselectivity and preventing over-bromination.
Troubleshooting Guide: Electrophilic Bromination
Question 1: My bromination reaction gives a low yield of the desired product and a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion in electrophilic aromatic substitution can be due to insufficient reactivity of the brominating agent or deactivation of the aromatic ring.
-
Deactivated Ring: The two fluorine atoms and the methyl ester group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[7]
-
Solution: Use a more potent brominating agent or harsher reaction conditions. A common and effective brominating agent is N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[7] This combination generates a more powerful electrophilic bromine species.
-
-
Insufficient Catalyst: If using a Lewis acid catalyst, ensure it is active and used in sufficient quantity.
-
Solution: Use freshly opened or purified Lewis acid. Ensure the reaction is conducted under anhydrous conditions as water can deactivate many Lewis acids.
-
Question 2: I am observing multiple brominated products in my reaction mixture. How can I improve the regioselectivity?
Answer: The directing effects of the substituents on the ring determine the position of bromination. The two fluorine atoms and the ester group will direct the incoming electrophile.
-
Competing Directing Effects: The fluorine atoms are ortho, para-directing, while the ester group is meta-directing. This can lead to a mixture of isomers.
-
Solution: The reaction conditions can influence the regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product. It is also crucial to consult literature for established procedures for similar substrates to find the optimal conditions for the desired isomer.[8]
-
Question 3: I am getting a significant amount of di-brominated product. How can I prevent this?
Answer: Over-bromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent.
-
Solution:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent. It may even be beneficial to use a slight excess of the starting material.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the rate of the second bromination.
-
Experimental Protocol: Bromination with NBS
-
Dissolve methyl 2,5-difluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for a few hours and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Route 3: Sandmeyer Reaction of Methyl 3-amino-2,5-difluorobenzoate
The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[9][10][11] However, the instability of diazonium salts requires careful control of the reaction conditions.[12]
Troubleshooting Guide: Sandmeyer Reaction
Question 1: The formation of the diazonium salt seems to be incomplete, leading to a low overall yield.
Answer: Incomplete diazotization is a common problem and can be attributed to several factors:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[12]
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.
-
-
Acidity: A sufficient amount of acid is required to generate nitrous acid in situ from sodium nitrite and to keep the reaction medium acidic to prevent premature coupling reactions of the diazonium salt.[12]
-
Solution: Use at least 2.5-3 equivalents of acid (e.g., HBr or HCl) relative to the starting amine.
-
-
Purity of Sodium Nitrite: Old or improperly stored sodium nitrite may have decomposed.
-
Solution: Use a fresh bottle of sodium nitrite.
-
Question 2: During the addition of the copper(I) bromide, I observe vigorous gas evolution and the formation of a dark tarry substance.
Answer: This indicates a rapid and uncontrolled decomposition of the diazonium salt.
-
Catalyst Activity: The copper(I) catalyst facilitates the conversion of the diazonium salt to the aryl radical.[13][14][15] If the catalyst is too active or added too quickly, the reaction can become violent.
-
Solution: Add the solution of the diazonium salt slowly to the copper(I) bromide solution. Ensure the temperature is kept low during the addition.
-
-
Side Reactions: The aryl radical intermediate can undergo undesired side reactions, such as dimerization to form biphenyls, or reaction with the solvent.[10]
-
Solution: Use a solvent that is less likely to react with the radical intermediate. Ensure a sufficient concentration of the bromide source is present to trap the radical as it forms.
-
Question 3: My final product is contaminated with a significant amount of the corresponding phenol (methyl 3-hydroxy-2,5-difluorobenzoate).
Answer: The formation of the phenol is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt or the aryl cation with water.[16]
-
Solution:
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, the subsequent reaction with the copper salt should be performed with care to minimize the introduction of excess water.
-
Temperature Control: Higher temperatures can promote the decomposition of the diazonium salt to an aryl cation, which is then readily trapped by water. Maintaining a low temperature is crucial.
-
Diagram of the Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (at least 3 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature between 0 and 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic to stoichiometric amounts) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: For all three synthetic routes, the most common and effective method for purifying this compound is silica gel column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Recrystallization can also be an option if a suitable solvent system is found.
Q2: Are there any specific safety precautions I should take?
A2: Yes, several safety precautions are essential:
-
Thionyl chloride (used in some esterification protocols) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated area.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation. Always keep them cold. [12]
-
Concentrated acids like sulfuric and hydrobromic acid are highly corrosive. Always wear appropriate gloves, lab coat, and eye protection.
Q3: Can I use other brominating agents for the electrophilic bromination route?
A3: Yes, other brominating agents such as liquid bromine can be used, often with a Lewis acid catalyst like FeBr₃. However, NBS is often preferred as it is a solid and easier to handle than bromine.[17][18]
Q4: How do the fluorine substituents affect the reactivity of the starting materials?
A4: The fluorine atoms have a significant impact:
-
They are strongly electron-withdrawing, which deactivates the aromatic ring, making electrophilic bromination more challenging.
-
The ortho-fluorine atom in 3-bromo-2,5-difluorobenzoic acid can cause steric hindrance in the esterification reaction.
-
In the Sandmeyer reaction, the electronic effects of the fluorine atoms can influence the stability and reactivity of the diazonium salt intermediate.
By understanding the nuances of each synthetic route and anticipating potential challenges, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Why is a CuCl catalyst used in Sandmeyer reaction? (2018, April 23). Quora. [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
N-Bromosuccinimide. (2019, July 6). [Link]
-
Effect of water content on the esterification. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]
-
Sandmeyer Reaction. (2025, July 23). GeeksforGeeks. [Link]
-
Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit. [Link]
-
Sandmeyer Reaction. (n.d.). OpenOChem Learn. Retrieved January 4, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Selective mono‐ and difluorination of benzoic acid derivatives... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.
- Purification of halogenated aromatic compounds. (n.d.). Google Patents.
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (n.d.). Google Patents.
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate. [Link]
-
Synthesis of 3-bromofluorobenzene. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Link]
-
Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 4, 2026, from [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). National Institutes of Health. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, May 27). Scientific Research Publishing. [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 28). RSC Publishing. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]
-
Electrophilic bromination of substituted stilbenes and stilbazoles: A quantum-chemical investigation. (2025, August 10). ResearchGate. [Link]
- Process for the purification of esters. (n.d.). Google Patents.
-
How to purify esterefication product? (2016, April 15). ResearchGate. [Link]
-
Degradation of halogenated aromatic compounds. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. jk-sci.com [jk-sci.com]
- 16. scirp.org [scirp.org]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
Side reactions to avoid during the bromination of methyl 2,5-difluorobenzoate
Welcome to the technical support center for the bromination of methyl 2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this electrophilic aromatic substitution, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of methyl 2,5-difluorobenzoate?
The bromination of methyl 2,5-difluorobenzoate is an electrophilic aromatic substitution reaction. To predict the major product, we must consider the directing effects of the substituents on the benzene ring: the two fluorine atoms and the methyl ester group (-COOCH₃).
-
Fluorine (-F): Halogens are deactivating groups but are ortho, para-directing.[1] This is due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect.
-
Methyl Ester (-COOCH₃): The ester group is an electron-withdrawing group and is a meta-director.[2]
In this specific molecule, the two fluorine atoms and the ester group deactivate the ring, making the reaction conditions crucial. The directing effects of the substituents will guide the incoming electrophile (Br⁺). The fluorine at position 2 directs to positions 3 and 6 (ortho and para). The fluorine at position 5 directs to positions 4 and 6 (ortho and para). The ester group at position 1 directs to positions 3 and 5.
Considering the combined directing effects, the most likely position for bromination is at the 4-position, which is para to the fluorine at C2 and ortho to the fluorine at C5.
Q2: Why is my bromination reaction of methyl 2,5-difluorobenzoate sluggish or not proceeding to completion?
The aromatic ring of methyl 2,5-difluorobenzoate is significantly deactivated due to the electron-withdrawing nature of the two fluorine atoms and the methyl ester group.[1][3] This deactivation reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles.[3][4][5] Forcing conditions, such as heating, may be necessary to drive the reaction to completion.[1]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Problem 1: Formation of Polybrominated Products
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows the presence of species with masses corresponding to the addition of two or more bromine atoms.
-
NMR spectroscopy reveals multiple aromatic signals with complex splitting patterns inconsistent with a monosubstituted product.
Root Cause: Polybromination occurs when the reaction conditions are too harsh or when there is an excess of the brominating agent. The initially formed monobrominated product can undergo a second bromination, especially if the reaction is left for an extended period or at elevated temperatures. The acidity of the medium can also control the amount of polybrominated products.[6]
Solutions:
-
Stoichiometric Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Use of 1.0 to 1.2 equivalents of bromine per mole of the fluorobenzene derivative is recommended.[7]
-
Reaction Temperature and Time: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further bromination. Running the reaction at a lower temperature can also help improve selectivity.
-
Choice of Brominating Agent: For deactivated substrates, stronger brominating agents might be necessary, but this also increases the risk of polybromination. Consider using a milder brominating agent if polybromination is a significant issue.
Problem 2: Incorrect Regioselectivity (Formation of Isomeric Products)
Symptoms:
-
Isolation of multiple product isomers that are difficult to separate by chromatography.
-
¹H and ¹⁹F NMR spectra show multiple sets of signals for the aromatic protons and fluorine atoms, indicating a mixture of isomers.
Root Cause: While the directing groups on methyl 2,5-difluorobenzoate favor substitution at the 4-position, other isomers can form under certain conditions. The choice of catalyst and solvent can influence the regioselectivity of the reaction. For instance, direct bromination of m-difluorobenzene selectively produces 1-bromo-2,4-difluorobenzene.[8][9]
Solutions:
-
Catalyst Selection: The choice of Lewis acid catalyst can significantly impact regioselectivity. Iron powder or iron(III) bromide are common catalysts for electrophilic bromination.[2][4][10] Experimenting with different Lewis acids (e.g., AlCl₃, ZnCl₂) may improve the yield of the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation (arenium ion) and thus affect the product distribution. Non-polar solvents are typically used for bromination reactions.
Problem 3: Hydrolysis of the Methyl Ester Group
Symptoms:
-
The presence of a carboxylic acid peak in the IR spectrum of the product.
-
A significant amount of a more polar spot on the TLC plate compared to the starting material and expected product.
-
Mass spectrometry data indicating the loss of a methyl group and the presence of a carboxylic acid.
Root Cause: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[11][12][13] If the bromination reaction is carried out in the presence of water or under strongly acidic conditions for a prolonged period, hydrolysis can become a significant side reaction.[14]
Solutions:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to minimize the presence of water.
-
Reaction Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time. Neutralize the reaction mixture promptly after the reaction is complete.
Experimental Protocols
Optimized Protocol for the Monobromination of Methyl 2,5-difluorobenzoate
This protocol is designed to favor the formation of the desired 4-bromo-2,5-difluorobenzoate while minimizing side reactions.
Materials:
-
Methyl 2,5-difluorobenzoate
-
Iron powder (catalyst)
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of methyl 2,5-difluorobenzoate (1.0 eq) in anhydrous dichloromethane, add iron powder (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes polybromination and other side reactions. |
| Bromine (eq) | 1.0 - 1.2 | Prevents polybromination.[7] |
| Catalyst | Iron powder / FeBr₃ | Effective Lewis acid for bromination of deactivated rings.[2][4][10] |
| Solvent | Dichloromethane (anhydrous) | Inert solvent, prevents hydrolysis of the ester. |
Visualizing Reaction Pathways
References
- Brainly. (2023, August 14). Draw a detailed mechanism for the bromination of methyl benzoate.
- LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination.
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds.
- ResearchGate. (2025, August 6). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study.
- Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?.
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
- Study.com. Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
- EvitaChem. Buy 4-(Bromomethyl)-2,5-difluorobenzoic acid (EVT-2519600) | 178696-18-9.
- YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
- National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination.
- Google Patents. JPH07285896A - 1,4-difluorobenzene derivative.
- Google Patents. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.
- Google Patents. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
- ResearchGate. (2025, August 9). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes.
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?.
- ResearchGate. (2025, August 6). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones.
- Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. brainly.com [brainly.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents [patents.google.com]
- 8. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 10. JPH07285896A - 1,4-difluorobenzene derivative - Google Patents [patents.google.com]
- 11. homework.study.com [homework.study.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Crude "Methyl 3-bromo-2,5-difluorobenzoate"
Welcome to the technical support center for the purification of crude "Methyl 3-bromo-2,5-difluorobenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this key building block in a highly pure form. Here, we provide field-proven insights and detailed troubleshooting protocols to ensure the success of your purification endeavors.
I. Understanding the Chemistry: Potential Impurities
The primary route to "this compound" is the esterification of 3-bromo-2,5-difluorobenzoic acid with methanol, typically under acidic conditions. Understanding the potential impurities is the first step toward a successful purification strategy.
Common Impurities:
-
Unreacted Starting Material: 3-bromo-2,5-difluorobenzoic acid is the most common impurity. Its acidic nature can interfere with subsequent reactions and complicate analysis.
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid, especially in the presence of water during workup or on standing.
-
Side-Reaction Products: Depending on the reaction conditions, minor side products from the esterification process may be present.
-
Positional Isomers: If the starting 3-bromo-2,5-difluorobenzoic acid is not pure, positional isomers may be carried through the synthesis.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of "this compound" in a question-and-answer format.
Q1: My crude product is an oil/waxy solid and won't crystallize. How can I purify it?
A1: When direct crystallization of the crude product is challenging, column chromatography is the preferred method of purification. The polarity difference between the desired ester and the primary impurity, the unreacted carboxylic acid, allows for effective separation on silica gel.
-
Expert Insight: The unreacted carboxylic acid will have a much stronger affinity for the polar silica gel and will elute much later than the less polar methyl ester. This significant difference in polarity is the key to a successful separation.
Recommended Column Chromatography Protocol:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of petroleum ether (or hexanes) and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity to elute your product. A common eluent system for similar methyl benzoates is a 5:1 (v/v) mixture of petroleum ether and ethyl acetate.[1] |
| Monitoring | Thin Layer Chromatography (TLC) is essential for monitoring the separation. Use the same eluent system as your column. The ester product should have a higher Rf value than the carboxylic acid. Visualize the spots under a UV lamp (254 nm). |
Q2: I performed a column, but my product is still contaminated with the starting carboxylic acid. What went wrong?
A2: This is a common issue and can be attributed to a few factors:
-
Improper Solvent System: If the eluent is too polar, both the ester and the acid can co-elute. Conversely, if it's not polar enough, the ester may not move off the baseline.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Acid Tailing: Carboxylic acids can "tail" or streak on silica gel, leading to contamination of the ester fractions.
Troubleshooting Steps:
-
Optimize the Eluent: Before running the column, perform a thorough TLC analysis with different solvent ratios to find the optimal separation where the ester has an Rf of ~0.3-0.4 and is well-separated from the acid spot.
-
Reduce the Load: If overloading is suspected, reduce the amount of crude product applied to the column.
-
Acid Tailing Mitigation: To reduce the tailing of the carboxylic acid, you can add a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluent system. However, be mindful that this will require subsequent removal of the acetic acid from your purified product. A better initial approach is to perform an aqueous basic wash of your crude product before chromatography to remove the bulk of the acidic impurity.
Q3: I'm trying to recrystallize my product, but I'm getting an oil or very poor recovery. What should I do?
A3: Recrystallization is a powerful technique for final purification but requires careful solvent selection.
-
Expert Insight: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. For aromatic esters like "this compound," a common choice is a mixed solvent system, often involving a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble).
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a mixed solvent system. Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution before cooling. |
| Poor Crystal Formation | The solution is not sufficiently saturated, or the cooling is too rapid. | Concentrate the solution by boiling off some solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Recommended Recrystallization Solvents:
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to redissolve the solid and allow it to cool slowly.
-
Hexane/Dichloromethane: Dissolve the crude product in a small amount of dichloromethane at room temperature. Slowly add hexane until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
III. Purity Assessment
After purification, it is crucial to assess the purity of your "this compound."
1. Thin Layer Chromatography (TLC):
-
A single spot on a TLC plate in an appropriate solvent system is a good indication of purity. Run the purified sample alongside the crude material and the starting acid to confirm the absence of impurities.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure and assessing purity. The spectrum of the pure ester should show a singlet for the methyl group (around 3.9 ppm) and complex multiplets in the aromatic region. The absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) is a key indicator of purity.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the ester carbonyl carbon (around 163 ppm) and the methyl carbon (around 53 ppm), in addition to the aromatic carbons.
3. Melting Point:
-
A sharp melting point range for a solid product is a good indicator of high purity.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification and analysis of crude "this compound."
Caption: Purification workflow for "this compound".
V. Frequently Asked Questions (FAQs)
Q: Can I use other purification techniques like distillation? A: While distillation is a common purification method for liquids, it is generally not suitable for "this compound" due to its relatively high boiling point and the solid nature of the likely impurities.
Q: My NMR shows a small peak for the starting acid. Is this acceptable? A: The acceptable level of impurity depends on the requirements of your subsequent reaction. For many applications, a small amount of the starting acid may not be detrimental. However, for sensitive reactions, further purification is recommended.
Q: How should I store the purified product? A: "this compound" should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis.
VI. References
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
Sources
Technical Support Center: Strategies for Overcoming Poor Reactivity in Cross-Coupling Reactions with Methyl 3-bromo-2,5-difluorobenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when using Methyl 3-bromo-2,5-difluorobenzoate in palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, evidence-based solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding the Substrate: this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties can lead to poor reactivity in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a methyl ester group activates the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle. Conversely, the ortho-fluoro and ortho-ester substituents introduce significant steric hindrance around the reaction center, which can impede catalyst coordination and subsequent steps in the catalytic cycle.
This guide will equip you with the knowledge to navigate these challenges and achieve successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing to initiate?
A1: A common issue is the selection of an inappropriate catalyst system that cannot overcome the steric hindrance of the substrate. While the electron-withdrawing groups facilitate oxidative addition, a bulky ligand is crucial. Standard ligands like tetrakis(triphenylphosphine)palladium(0) may be ineffective. Consider employing bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos) which are designed for challenging substrates. Additionally, ensure your reagents are anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.
Q2: I'm observing significant homocoupling of my boronic acid in my Suzuki reaction. What can I do to minimize this side reaction?
A2: Homocoupling is often exacerbated by the presence of oxygen. Thoroughly degassing your solvent and ensuring a robust inert atmosphere is the first step. Secondly, the choice of base is critical. While strong bases are often used, they can sometimes promote homocoupling. Consider screening different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective in challenging Suzuki couplings.
Q3: My Buchwald-Hartwig amination is sluggish and gives low yields. How can I improve it?
A3: The combination of an electron-deficient aryl bromide and a potentially electron-poor amine can make the reductive elimination step challenging. The choice of ligand is paramount. For sterically hindered and electron-deficient aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended as they can accelerate both oxidative addition and reductive elimination. Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary, but ensure it is compatible with other functional groups in your molecules. If base-sensitive groups are present, a weaker inorganic base like cesium carbonate may be used, though this might require higher temperatures.[1]
Q4: In my Sonogashira coupling, I'm primarily observing the homocoupling of the terminal alkyne (Glaser coupling). How can I prevent this?
A4: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[2] The copper(I) co-catalyst is responsible for this side reaction.[2] Several copper-free methods have been developed and are often preferred for pharmaceutical applications to avoid copper contamination.[2] If a traditional Sonogashira is necessary, ensure rigorous exclusion of oxygen and consider using a less reactive copper source or a lower copper loading.
Q5: The ortho-fluoro group on my substrate seems to be causing issues. What is its electronic and steric impact?
A5: The ortho-fluoro substituent has a dual effect. Electronically, its strong electron-withdrawing nature helps to activate the C-Br bond for oxidative addition. Sterically, however, it significantly hinders the approach of the palladium catalyst to the C-Br bond, which can slow down the reaction. This steric impediment is a critical factor to consider when selecting the appropriate ligand, as a bulky ligand is required to facilitate the reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
Low to no conversion of the starting material is a common hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 | Pre-catalysts often provide more reliable generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Essential to overcome the steric hindrance from the ortho-substituents. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective for challenging substrates. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene) | Ensures solubility and prevents catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy barrier. |
Buchwald-Hartwig Amination Troubleshooting
Achieving high yields in the C-N bond formation with this substrate requires careful optimization of the catalyst system and reaction conditions.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like BrettPhos Pd G3 | Pre-catalysts offer better reproducibility for challenging substrates. |
| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) | These ligands accelerate the rate-limiting reductive elimination step. |
| Base | NaOtBu, KOtBu, LHMDS | Strong bases are generally required for efficient C-N bond formation. |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Sonogashira Coupling Troubleshooting
The formation of a C(sp²)-C(sp) bond with this substrate can be hindered by steric factors and side reactions.
dot
Caption: Troubleshooting workflow for Sonogashira coupling.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Common and effective palladium sources for Sonogashira reactions. |
| Copper Source | CuI (if not using a copper-free protocol) | The standard copper co-catalyst. |
| Ligand | Triphenylphosphine (PPh₃) or bulky, electron-rich phosphines for challenging cases | PPh₃ is standard, but more robust ligands may be needed to overcome steric hindrance. |
| Base | Amine bases (e.g., Triethylamine, Diisopropylethylamine) | Often used in excess, and can also serve as the solvent. |
| Solvent | THF, DMF, or the amine base itself | Polar aprotic solvents are typically used. |
| Temperature | Room temperature to 100 °C | Elevated temperatures may be required for this sterically hindered substrate. |
Experimental Protocols
The following are general, representative protocols for cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific coupling partner.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath (80-110 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress. After completion, cool to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Copper-Free Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C).
-
Monitoring and Workup: Monitor the reaction. Upon completion, dilute with an organic solvent and water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
Managing temperature control in the synthesis of "Methyl 3-bromo-2,5-difluorobenzoate"
Welcome to the technical support center for the synthesis of Methyl 3-bromo-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this multi-step synthesis. Precise temperature management is paramount for achieving high yield, purity, and batch-to-batch consistency. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to this compound, and where are the critical temperature control points?
The most common and logical synthetic pathway involves two key stages, each with critical temperature dependencies:
-
Halogenation & Diazotization/Dediazonation: The synthesis typically starts from 2,5-difluoroaniline. This precursor undergoes diazotization to form a diazonium salt, which is then converted to 3-bromo-2,5-difluorobenzoic acid. The initial formation of the diazonium salt is highly temperature-sensitive and requires rigorous cooling.
-
Fischer Esterification: The resulting 3-bromo-2,5-difluorobenzoic acid is esterified with methanol, typically under acidic catalysis. This step requires heating (reflux) to drive the reaction to completion, and stable temperature control is necessary to prevent side reactions and ensure complete conversion.
Q2: Why is strict low-temperature control so critical during the diazotization (Sandmeyer-type) step?
Aryl diazonium salts are notoriously unstable intermediates. The bond between the aromatic ring and the diazo group (-N₂⁺) is weak. At elevated temperatures (typically above 5-10°C), the diazonium salt readily decomposes, leading to the evolution of nitrogen gas (N₂) and the formation of unwanted side products, such as phenols, or other undesired substitution products.[1] Maintaining a temperature range of -5°C to 5°C is crucial to preserve the integrity of the diazonium salt long enough for the subsequent substitution reaction with the bromide source to occur efficiently. A patent for a similar process specifies a reaction temperature of -5°C to -20°C.[2]
Q3: What is the optimal temperature for the final Fischer esterification step?
The Fischer esterification is an equilibrium-driven reaction. To favor the formation of the methyl ester, it is typically heated to reflux. The optimal temperature is, therefore, the boiling point of the solvent system, which is primarily methanol in this case (approx. 65-68°C). A consistent and stable reflux is more important than a specific setpoint. Overheating can lead to the decomposition of sensitive functional groups and the formation of colored impurities. A procedure for a similar substrate specifies stirring at 65°C for one hour.[3]
Q4: How can I best monitor the internal reaction temperature?
For precise control, always use a calibrated thermometer or thermocouple probe placed directly into the reaction mixture, ensuring the tip is fully submerged but not touching the walls of the flask. Do not rely on the temperature setting of the heating mantle or oil bath, as there can be a significant temperature differential. For sub-zero reactions, a digital thermometer with a suitable low-temperature probe is essential.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low yield of the intermediate, 3-bromo-2,5-difluorobenzoic acid.
-
Possible Cause 1: Inefficient Diazotization. The temperature during the addition of sodium nitrite may have exceeded 5°C, causing premature decomposition of the diazonium salt.
-
Solution: Ensure your cooling bath (e.g., ice-salt or a cryocooler) is capable of maintaining the internal reaction temperature between -5°C and 0°C. Add the sodium nitrite solution dropwise, very slowly, while vigorously stirring to dissipate localized heat.
-
-
Possible Cause 2: Incomplete Dediazonation/Bromination. The copper(I) bromide catalyzed reaction may not have gone to completion.
-
Solution: Allow the reaction to stir for a sufficient duration after the diazonium salt addition, potentially letting it warm slowly to room temperature to ensure the reaction is complete. Some Sandmeyer-type reactions benefit from gentle warming to 20-25°C or even higher (up to 65°C in some cases) to drive the final substitution, but this must be done cautiously after the initial low-temperature phase.[4]
-
Problem: The esterification reaction is stalling and not proceeding to completion (as monitored by TLC or GC).
-
Possible Cause 1: Insufficient Catalyst. The amount of sulfuric acid (or other acid catalyst) may be too low to effectively protonate the carbonyl and facilitate nucleophilic attack by methanol.
-
Solution: Use a catalytic amount of concentrated sulfuric acid. For a small-scale reaction, this typically means 2-3 drops, or approximately 0.1 equivalents.[5]
-
-
Possible Cause 2: Presence of Water. Water in the reaction mixture can shift the equilibrium back towards the starting carboxylic acid.
-
Solution: Use anhydrous methanol and ensure your 3-bromo-2,5-difluorobenzoic acid starting material is thoroughly dry. If necessary, dry the methanol over molecular sieves prior to use.
-
-
Possible Cause 3: Inadequate Reflux. The reaction may not be hot enough to proceed at a reasonable rate.
-
Solution: Ensure the mixture is at a steady, gentle reflux. Increase the heating mantle temperature until condensation is observed consistently in the lower part of the reflux condenser.
-
Problem: The reaction mixture turned dark brown or black during the esterification reflux.
-
Possible Cause: Overheating and Decomposition. The heating mantle temperature is too high, causing the substrate or product to decompose. This is particularly a risk if the reaction is heated too quickly or allowed to boil dry.
-
Solution: Use a silicone oil bath for more uniform heat distribution and better temperature control. Set the bath temperature approximately 10-15°C above the boiling point of methanol. Ensure a constant stir rate to prevent localized "hot spots" at the bottom of the flask.
-
Experimental Protocols & Data
Key Temperature Parameters Summary
| Reaction Step | Reagents | Parameter | Recommended Temperature | Purpose |
| Diazotization | 2,5-Difluoroaniline, NaNO₂, HBr | Internal Temp. | -5°C to 5°C | Stabilize diazonium salt |
| Sandmeyer | Diazonium Salt, CuBr | Internal Temp. | 0°C to 25°C (slow warm-up) | Controlled substitution |
| Esterification | 3-Bromo-2,5-difluorobenzoic acid, Methanol, H₂SO₄ | Reflux | ~65-68°C | Drive equilibrium to product |
Protocol 1: Synthesis of 3-bromo-2,5-difluorobenzoic acid via Diazotization
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, combine 2,5-difluoroaniline (1 eq.) with aqueous hydrobromic acid (HBr, 48%).
-
Cooling: Cool the stirred mixture to between -5°C and 0°C using an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature never exceeds 5°C .
-
Diazonium Salt Formation: Stir the resulting solution for an additional 20 minutes at 0°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr. Cool this solution to 0°C.
-
Addition: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous bubbling (N₂ evolution) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Proceed with standard extraction and purification protocols to isolate the 3-bromo-2,5-difluorobenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Setup: In a round-bottom flask, dissolve 3-bromo-2,5-difluorobenzoic acid (1 eq.) in anhydrous methanol (10-20 eq.).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq.) dropwise.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle, steady reflux (~65-68°C) using a heating mantle with a stirrer or an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution, and then proceed with extraction and purification to yield the final product, this compound.[5]
Visualized Workflows
Overall Synthesis Workflow
Caption: Key temperature control points in the synthesis pathway.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield issues.
References
- Preparation of 3-bromo-4-fluoro-benzoic acid.
- Synthesis of 3-bromo-2,5-difluorobenzaldehyde. PrepChem.com.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
- Application Notes and Protocols for the Esterific
- 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. ChemicalBook.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for Suzuki reactions involving sterically hindered substrates
Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically demanding substrates. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common challenges encountered in the lab. Our focus is not just on providing solutions, but on explaining the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Overcoming Low or No Yield
Low conversion is the most frequent hurdle in sterically hindered couplings. The issue almost always traces back to one of the three key steps in the catalytic cycle being kinetically disfavored: oxidative addition, transmetalation, or reductive elimination.
Q1: My reaction between a di-ortho-substituted aryl halide and a bulky boronic acid shows no conversion. Where should I start troubleshooting?
A1: Your primary focus should be the palladium catalyst and, most importantly, the supporting ligand. Standard catalyst systems, such as Pd(PPh₃)₄, are often completely ineffective for hindered substrates because they fail to promote the critical steps of the catalytic cycle.[1]
The steric bulk around the reaction centers creates a high energy barrier for the palladium complex to approach and react. To overcome this, the catalyst system must be highly reactive. This is achieved by selecting ligands with specific properties:
-
Bulky and Electron-Rich Phosphine Ligands: These are the cornerstone of modern cross-coupling chemistry.
-
Bulkiness: A large steric profile (e.g., from tert-butyl or cyclohexyl groups on the phosphorus atom) promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species. This highly reactive species is necessary for the oxidative addition of the sterically hindered aryl halide.[1]
-
Electron-Donating Ability: Rich electron density on the ligand is donated to the palladium center. This increases the metal's electron density, which in turn facilitates the oxidative addition step (formally an oxidation of Pd(0) to Pd(II)) and the final, product-forming reductive elimination step.[2]
-
Buchwald-type biaryl phosphine ligands are the industry standard for these challenging reactions.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative, offering strong electron donation and steric bulk.[3][4]
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand Name | Structure Type | Key Features & Applications |
|---|---|---|
| SPhos | Buchwald (Biaryl) | Excellent general ligand for hindered biaryl synthesis; good for aryl chlorides.[5] |
| XPhos | Buchwald (Biaryl) | Very bulky and electron-rich; highly active for a broad range of substrates, including challenging aryl chlorides.[1] |
| RuPhos | Buchwald (Biaryl) | Effective for hindered substrates and often used when other ligands fail.[6] |
| (t-Bu)₃P | Trialkylphosphine | Extremely electron-rich but can be sensitive to air. Often used as a solution or with HBF₄ salt.[7] |
| AntPhos | Specialized Biaryl | Unique rigid structure shown to inhibit β-hydride elimination, a common side reaction with alkylboronic acids.[8] |
| IPr | NHC | A common NHC ligand used with PEPPSI-type precatalysts for hindered aryl chlorides.[4][7] |
Recommendation: Start by screening a panel of Buchwald-type ligands like SPhos and XPhos. If these are unsuccessful, consider more specialized ligands or NHC-based systems.
Q2: I've switched to an XPhos-based catalyst, and I see some product, but the yield is still poor. How can I optimize the base and solvent conditions?
A2: With a suitable ligand in place, suboptimal base or solvent conditions are the next likely culprits. The base plays a crucial role in activating the boronic acid for the transmetalation step, but its choice is a delicate balance.[7]
-
Base Selection: For sterically hindered couplings, a strong, non-nucleophilic base is typically required to facilitate the formation of the reactive boronate species. Weaker bases like Na₂CO₃ are often insufficient.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many hindered reactions. It is strong enough to promote the reaction but is generally considered "gentle," minimizing side reactions like protodeboronation.[3]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that is highly effective, often providing superior results due to the high solubility of cesium salts in organic solvents.[3]
-
Potassium tert-Butoxide (KOtBu): A very strong base that can be effective but may also promote side reactions if not used carefully.
-
-
Solvent and Water Content: The solvent must solubilize all components of the reaction. Anhydrous aprotic polar solvents are standard.
-
Common Solvents: Toluene, Dioxane, and THF are frequently used.[3]
-
The Role of Water: While many side reactions are promoted by water, the transmetalation step itself can be accelerated by a small amount of water, especially when using phosphate or carbonate bases.[3] If you are running the reaction under strictly anhydrous conditions, consider adding a few equivalents of degassed water. Conversely, if you are seeing significant protodeboronation, you may need to switch to truly anhydrous conditions.[1]
-
Table 2: Comparison of Bases for Hindered Suzuki Couplings
| Base | Strength | Common Solvents | Key Considerations |
|---|---|---|---|
| K₃PO₄ | Strong | Toluene, Dioxane, THF (+/- H₂O) | Excellent starting point; balances reactivity with minimal side reactions.[3] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Often provides higher yields due to better solubility.[3] |
| K₂CO₃ | Moderate | Toluene, Dioxane, THF (+ H₂O) | Often too weak for challenging, hindered substrates. |
| KOtBu | Very Strong | Toluene, THF (Anhydrous) | Highly reactive; can increase the rate of side reactions. |
Recommendation: If using K₂CO₃, switch to K₃PO₄. Ensure your solvent is rigorously degassed. Try the reaction with 1-2% v/v degassed water added to the organic solvent.
Section 2: Troubleshooting Common Side Reactions
Even when the desired product is formed, yields can be eroded by competing reaction pathways. Identifying the major side product is key to solving the problem.
Q3: My mass spec analysis shows a significant amount of my starting aryl halide has been reduced (dehalogenation) and my boronic acid has been converted to the corresponding arene (protodeboronation). What is causing this?
A3: These are two distinct side reactions that are very common in challenging couplings.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and it consumes your nucleophile.[1] It is often catalyzed by the palladium complex and is exacerbated by the presence of water and a strong base.[1][9]
-
Solution:
-
Use Anhydrous Conditions: If protodeboronation is severe, minimize water in the reaction. Use anhydrous solvents and dry your base and other reagents thoroughly.[1]
-
Modify the Boronic Acid: Boronic acids are susceptible to this pathway. Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or neopentyl glycol ester, can dramatically reduce protodeboronation.[2] MIDA boronates are another excellent option for their high stability.
-
-
-
Dehalogenation: This is the reduction of your aryl halide starting material. It can occur through several mechanisms. In couplings with alkylboronic acids, it often proceeds via β-hydride elimination from the Pd(II)-alkyl intermediate.[8] For aryl-aryl couplings, it can result from a competing reaction where a hydride source (sometimes the solvent or base) intercepts a catalytic intermediate.[4]
-
Solution:
-
Ligand Choice: This is the most effective tool. Certain ligands, due to their specific steric and electronic properties, are known to suppress dehalogenation pathways. For example, AntPhos has a rigid backbone that disfavors the conformation required for β-hydride elimination.[8]
-
Change the Solvent: Solvents like isopropanol can sometimes act as hydride donors. Switching to a non-protic solvent like toluene or dioxane can help.
-
-
Caption: The desired catalytic cycle competes with side reactions like protodeboronation and dehalogenation.
Q4: I am seeing a large amount of biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction that forms an Ar'-Ar' dimer. It is typically caused by two main factors:
-
Presence of Oxygen: Molecular oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then catalyze the homocoupling of two boronic acid molecules, which regenerates Pd(0).[4] This process consumes your nucleophile and can be a major yield-reducing pathway.
-
Use of a Pd(II) Precatalyst: If you start with a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) species. One common pathway for this reduction is the homocoupling of the boronic acid.[4]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can minimize the initial homocoupling required for catalyst activation.[2]
-
Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]
Section 3: Catalyst Deactivation
In some cases, the substrate itself can be the source of the problem by poisoning the catalyst.
Q5: My aryl halide contains a pyridine (or another basic nitrogen heterocycle). The reaction starts but then stalls completely. Is my substrate killing the catalyst?
A5: Yes, this is a well-documented phenomenon. The basic lone pair on the nitrogen atom of your substrate (or product) can coordinate strongly to the electron-deficient palladium center.[1][10] This forms a stable, off-cycle complex that effectively sequesters the palladium, preventing it from participating in the catalytic cycle. This is a form of product inhibition or substrate inhibition.
Caption: Basic N-heterocycles can coordinate to the active Pd(0) catalyst, forming an inactive complex.
Solutions:
-
Use a More Bulky/Electron-Rich Ligand: The key is to use a ligand that binds to the palladium so strongly that it is not easily displaced by the nitrogen heterocycle. Highly electron-rich and sterically bulky ligands like XPhos or RuPhos are often effective because their binding affinity for palladium is very high.[6]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, sometimes simply increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can provide enough active catalyst to overcome the inhibition and push the reaction to completion.
-
Consider Alternative Metals: In particularly difficult cases, nickel-based catalyst systems have shown excellent reactivity for coupling heteroaromatics and may be less susceptible to this mode of deactivation under certain conditions.[11]
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, ground to a fine powder, 3.0 mmol, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a dry Schlenk flask or reaction vial. Seal the vessel with a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add Solids: Under a positive pressure of inert gas, quickly add the aryl halide, boronic acid/ester, palladium precatalyst, and base.
-
Add Solvent: Add the anhydrous, degassed solvent via syringe. If required, add a small amount of degassed water (e.g., 100 µL) at this stage.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots under inert conditions.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Throughput Ligand/Base Screening
This protocol allows for the rapid testing of multiple conditions in parallel.
Setup:
-
Use a 24-well or 96-well reaction block with small, sealed reaction vials.
-
Prepare stock solutions of your aryl halide and boronic acid in the chosen solvent.
-
Prepare solid dispensing equipment or pre-weigh catalysts and bases into the vials.
Procedure:
-
Array Preparation: In an inert atmosphere glovebox, dispense the chosen palladium source (e.g., Pd₂(dba)₃), a unique ligand for each column, and a unique base for each row into the vials.
-
Add Reagents: Add the stock solutions of the aryl halide and boronic acid to each vial using a multichannel pipette.
-
Seal and React: Seal the reaction block securely. Remove from the glovebox and place on a stirring hotplate set to the desired temperature.
-
Analysis: After the reaction time, cool the block. Quench all wells with a standard solvent. Take a small, equal-volume aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and product formation for each condition. This will quickly identify the most promising ligand/base combination for scale-up and further optimization.
References
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimization of catalyst loading for "Methyl 3-bromo-2,5-difluorobenzoate" reactions
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into optimizing catalyst loading for reactions involving Methyl 3-bromo-2,5-difluorobenzoate. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction: The Critical Role of Catalyst Optimization
This compound is a valuable building block in medicinal and materials chemistry, prized for its utility in forming complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1] Achieving high yield, purity, and cost-effectiveness hinges on one of the most critical parameters: catalyst loading. Too little catalyst results in poor conversion, while an excess can lead to increased side reactions, difficult purification, and unnecessary cost.[2][3] This guide provides a structured approach to troubleshooting and optimizing this crucial variable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection and strategy for this compound.
Q1: What are the primary cross-coupling reactions for this substrate and what are typical starting catalyst loadings?
A1: this compound is an aryl bromide, making it a suitable partner for several key cross-coupling reactions. The reactivity of the C-Br bond is generally reliable, falling between the more reactive C-I and the less reactive C-Cl bonds.[4][5][6]
-
Suzuki-Miyaura Coupling: For coupling with boronic acids or esters. A typical starting point is 1-3 mol% of a palladium precatalyst.[7]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines. Modern, highly active catalyst systems often allow for loadings between 0.5-2 mol%.[8][9]
-
Sonogashira Coupling: For coupling with terminal alkynes. This reaction often requires 1-5 mol% of a palladium catalyst, frequently with a copper(I) co-catalyst.[6][10]
Q2: How do I select the appropriate catalyst system (precatalyst and ligand)?
A2: The choice is dictated by the specific coupling reaction and the steric/electronic properties of the coupling partner.
-
Palladium Source: Modern palladium(II) precatalysts (e.g., Buchwald G3/G4 precatalysts, PEPPSI™ catalysts) are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][12] This is because they ensure the efficient and clean in-situ generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[11][13]
-
Ligand Selection: The ligand stabilizes the active catalyst and modulates its reactivity. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[14][15] These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[16]
Q3: Why is catalyst loading so critical beyond just reaction completion?
A3: Catalyst loading directly impacts several key outcomes:
-
Reaction Kinetics: Higher loading generally increases the reaction rate, but only up to a point.
-
Product Purity: Excess catalyst can sometimes promote side reactions, such as the homocoupling of coupling partners.[5]
-
Process Cost & Safety: Palladium is expensive. Minimizing its use is crucial for large-scale synthesis.[3][17] Furthermore, residual palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated and must be removed, a process made easier when starting with lower catalyst amounts.[3]
Q4: What are the immediate signs of a catalyst-related problem during my experiment?
A4: Visual and analytical cues can signal an issue:
-
Formation of "Palladium Black": A fine black precipitate indicates that the active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[10][18] This is a common form of catalyst deactivation.
-
Stalled Reaction: If TLC or LCMS analysis shows the reaction starting but failing to proceed to completion, it often points to catalyst deactivation during the reaction.[19]
-
Dominant Side Products: The appearance of significant homocoupling products (e.g., biphenyls from a Suzuki reaction) suggests an issue with the catalytic cycle, often related to oxygen exposure or an inefficient transmetalation step.[5]
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows minimal conversion of this compound after the expected reaction time. I suspect my catalyst loading is too low. What should I do?
A: While insufficient catalyst is a possibility, it's crucial to rule out other common culprits first. Low conversion is often a symptom of an inactive or inhibited catalytic system.[19]
Causality & Diagnostic Workflow:
-
Verify Reagent Integrity:
-
Catalyst/Ligand: Are they fresh? Phosphine ligands are susceptible to oxidation, and palladium precatalysts can degrade over time.[4] Store them under an inert atmosphere.
-
Solvent & Base: Are they anhydrous and properly degassed? Oxygen is a notorious poison for Pd(0) catalysts, leading to the formation of inactive palladium black.[4][10] Water can promote side reactions like protodeboronation in Suzuki couplings.[4]
-
Coupling Partner: Is the other reagent (e.g., boronic acid, amine) pure and stable under the reaction conditions?
-
-
Assess Catalyst Activation:
-
Evaluate Reaction Conditions:
-
Temperature: Is the temperature high enough? While some highly active systems work at room temperature, many cross-couplings require heating (typically 80-110 °C) to drive the oxidative addition and other steps in the cycle.[4][7]
-
Stirring: Is the mixture being stirred vigorously? Poor mixing can lead to localized concentration gradients and inefficient catalysis, especially in heterogeneous mixtures.
-
-
Systematically Increase Catalyst Loading:
-
If the above factors are controlled, incrementally increase the catalyst loading. Double the initial loading (e.g., from 1 mol% to 2 mol%) and monitor the reaction. If conversion improves, you may have found the issue. If not, the problem likely lies elsewhere.
-
Problem 2: Reaction Stalls or Proceeds Sluggishly
Q: My reaction begins as expected, but conversion plateaus at 50-70% and won't complete, even with extended time. What is deactivating my catalyst?
A: Catalyst deactivation is a common cause of stalled reactions. The active catalyst has a finite lifetime in the reaction pot, which can be shortened by several factors.
Causality & Potential Solutions:
-
Oxidative Deactivation: The primary culprit is often trace oxygen in the solvent or headspace, which oxidizes the active Pd(0) to inactive Pd(II) species or palladium black.[10]
-
Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade, leaving the palladium center unprotected and prone to aggregation.
-
Solution: Consider adding a slight excess of the ligand relative to the palladium source (e.g., a 1:1.2 Pd:Ligand ratio) to improve catalyst stability.[11] Alternatively, screen for a more thermally stable ligand.
-
-
Inhibition by Byproducts or Additives: Certain species generated during the reaction can coordinate to the palladium center and inhibit catalysis. For example, in Negishi couplings, zinc salts can form inhibitory heterobimetallic complexes with palladium.[18][20]
-
Solution: This is highly reaction-specific. A thorough literature search on the specific coupling reaction may reveal known inhibitors and strategies to mitigate their effects, such as the use of additives.
-
Problem 3: Excessive Homocoupling or Other Side Reactions
Q: My desired product is contaminated with significant amounts of homocoupled byproducts (e.g., from my boronic acid in a Suzuki reaction). How can I suppress this?
A: Homocoupling is often a sign that the desired catalytic cycle is being outcompeted by an undesired pathway.
Causality & Potential Solutions:
-
Glaser-Hay Coupling (Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[10]
-
Boronic Acid Homocoupling (Suzuki): This side reaction can be promoted by the presence of Pd(II) species and oxygen.[5] It can also occur if the transmetalation step (boronic acid to palladium) is slow compared to other processes.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a systematic approach to finding the optimal catalyst loading for a given cross-coupling reaction.
-
Setup: In parallel, prepare 4-5 reaction vials or tubes, each with an identical amount of this compound (e.g., 0.2 mmol), the coupling partner (e.g., 1.1-1.5 equivalents), and base (e.g., 2.0 equivalents).
-
Inert Atmosphere: Place all vials in a glovebox or attach them to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Catalyst Preparation: Prepare stock solutions of the palladium precatalyst and the ligand in a degassed solvent. This ensures accurate dispensing of small quantities.
-
Variable Loading: Add the catalyst system to each vial at varying loadings (e.g., Vial 1: 0.5 mol%, Vial 2: 1.0 mol%, Vial 3: 2.0 mol%, Vial 4: 4.0 mol%).
-
Reaction: Add the degassed reaction solvent to each vial, seal, and place them in a pre-heated reaction block with vigorous stirring.
-
Monitoring: Take small aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h) and quench them. Analyze the conversion by LCMS or GC to generate a reaction profile for each catalyst loading.
-
Analysis: Identify the lowest catalyst loading that provides the desired conversion in an acceptable timeframe. This is your optimized loading.
Protocol 2: Best Practices for Setting Up an Air-Sensitive Cross-Coupling Reaction
-
Glassware: Oven- or flame-dry all glassware (reaction flask, condenser, stir bar) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reagent Addition: To the cooled flask, add the solid reagents: this compound, the coupling partner, and the base.
-
Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to a Schlenk line. Evacuate the flask under vacuum until no more bubbles are seen, then backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Using a syringe, add the anhydrous, degassed solvent. Stir the mixture and bubble inert gas through the solution for 10-15 minutes for further deoxygenation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand as solids (if weighing in a glovebox) or as a solution via syringe.
-
Execution: Heat the reaction to the target temperature with vigorous stirring. Monitor by TLC or LCMS until completion.
Section 4: Data and Visualization
Table 1: Recommended Starting Catalyst Systems for Different Couplings
This table provides experimentally validated starting points for optimizing reactions with aryl bromides like this compound.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 85-95%[15] |
| Suzuki-Miyaura | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 88-98%[15] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (8) | t-BuONa (1.5) | Toluene | 100 | 61-92%[21] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (3) | THF | 60-80 | 70-90%[22][23] |
Note: Yields are representative and highly dependent on the specific coupling partner.
Diagrams
// Nodes start [label="Low or No Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Integrity\n(Catalyst, Ligand, Solvent, Base)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Assess Reaction Conditions\n(Inert Atmosphere, Temp, Stirring)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_activation [label="Step 3: Evaluate Catalyst Activation\n(Using a reliable precatalyst?)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_loading [label="Step 4: Incrementally\nIncrease Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved:\nReaction Proceeds", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Problem Persists:\nRe-evaluate fundamental parameters\n(Ligand/Solvent Screen)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_conditions [label=" Reagents OK "]; check_conditions -> check_activation [label=" Conditions OK "]; check_activation -> increase_loading [label=" Activation OK "]; increase_loading -> success [label=" Conversion Improves "]; increase_loading -> re_evaluate [label=" No Improvement "];
// Edges for failed checks check_reagents -> re_evaluate [label=" Reagents Faulty "]; check_conditions -> re_evaluate [label=" Conditions Faulty "]; check_activation -> re_evaluate [label=" Activation Faulty "]; } endomit Caption: Decision tree for troubleshooting low reaction conversion.
// Nodes Pd0 [label="LₙPd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_complex [label="LₙPd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="LₙPd(II)(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; TM_label [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_complex; OA_complex -> TM_complex; TM_complex -> Pd0;
// Edge Labels edge [style=dashed, arrowhead=none]; OA_complex -> OA_label [label="+ Ar-X"]; TM_complex -> TM_label [label="+ R-M"]; Pd0 -> RE_label [label="+ Ar-R"];
// Positioning labels OA_label -> OA_complex [style=invis]; TM_label -> TM_complex [style=invis]; RE_label -> Pd0 [style=invis]; } endomit Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- Benchchem.
- Benchchem.
- Benchchem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- PubMed.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions.
- Organic Chemistry Frontiers (RSC Publishing).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Sonogashira coupling.
- Wikipedia.
- NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications.
- Johnson Matthey.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Benchchem.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- Amazon S3.
Sources
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jmcct.com [jmcct.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Chromatographic Separation of Methyl 3-bromo-2,5-difluorobenzoate Isomers
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging chromatographic separation of Methyl 3-bromo-2,5-difluorobenzoate isomers. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these closely related compounds.
Introduction: The Challenge of Separating Halogenated Aromatic Isomers
The separation of structural isomers of halogenated aromatic compounds like this compound presents a significant chromatographic challenge. Isomers possess identical molecular weights and often exhibit very similar polarities and physicochemical properties. Their subtle differences in dipole moments and molecular geometry, arising from the varied positions of the bromo- and fluoro-substituents, are the key to achieving separation. Success hinges on exploiting these minor differences through the careful selection and optimization of stationary and mobile phases.[1][2] This guide will walk you through logical, step-by-step strategies for developing a robust separation method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is achieving baseline separation of my this compound isomers so difficult?
Answer: The difficulty stems from the high degree of structural similarity between the potential isomers. Standard chromatographic separations rely on differences in properties like polarity to distinguish between molecules. However, isomers of this compound have the same functional groups and differ only in the substitution pattern on the benzene ring.
This results in nearly identical interactions with standard stationary phases like silica gel, leading to very close or overlapping elution times (co-elution).[3] Effective separation requires a chromatographic system that can recognize and interact with the subtle differences in the isomers' spatial arrangement and electron distribution. This often involves leveraging specialized interactions, such as halogen-π interactions, which can be influenced by the choice of stationary and mobile phases.[4][5]
Q2: What are the recommended starting conditions for a column chromatography experiment to separate these isomers?
Answer: For a new separation, it is crucial to establish a reliable starting point. For normal-phase chromatography, which is typically the first approach for this class of compounds, we recommend beginning with a low-polarity mobile phase to ensure initial retention on the column. This allows for a subsequent, controlled elution.
Table 1: Recommended Starting Conditions for Isomer Separation
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | The industry standard for normal-phase chromatography. Its hydroxyl groups provide the necessary polarity for interaction. |
| Column Dimensions | Dependent on sample size | For 100-500 mg of crude material, a 24-40 g column is a typical starting point. |
| Mobile Phase | 98:2 Hexanes:Ethyl Acetate (v/v) | Start with low polarity. Ethyl acetate is a versatile polar modifier. The low concentration ensures compounds adsorb to the silica, preventing immediate elution. |
| Elution Strategy | Isocratic followed by Gradient | Begin with the starting mobile phase (isocratic) to elute non-polar impurities. If isomers do not elute, gradually increase the polarity (e.g., to 95:5, 90:10) to find the optimal separation window.[6] |
| Sample Loading | Dry Loading | Dissolve your crude sample in a minimal amount of a strong solvent (e.g., Dichloromethane), add 2-3 times the sample weight of silica gel, and evaporate to a dry, free-flowing powder.[7] This technique prevents solvent effects from ruining the separation at the start of the column and often results in sharper bands. |
Troubleshooting Common Separation Issues
Q3: My isomers are co-eluting or show very poor resolution. How can I improve the separation?
Answer: This is the most common issue. Improving resolution requires increasing the differential interaction of the isomers with the stationary phase. This is achieved by systematically modifying the mobile phase to alter selectivity.
Step 1: Fine-Tune the Mobile Phase Polarity If your isomers are eluting too quickly and together, the mobile phase is too strong. Reduce the concentration of the polar modifier (e.g., from 5% ethyl acetate to 2-3%). This increases the retention time and allows more time for the column to resolve the compounds.[3] Conversely, if the compounds are not eluting at all, a gradual increase in polarity is necessary.[8]
Step 2: Change the Mobile Phase Solvent System to Alter Selectivity If adjusting polarity isn't enough, the next step is to change the nature of the polar modifier. Different solvents interact with analytes in unique ways, which can dramatically alter the separation selectivity.
Table 2: Mobile Phase Troubleshooting and Selectivity Guide
| Problem | Probable Cause | Recommended Action | Scientific Rationale |
| Co-elution | Insufficient difference in interaction with the stationary phase. | Switch the polar modifier. For example, if using Hexanes/Ethyl Acetate, try Hexanes/Dichloromethane (DCM) or Hexanes/Diethyl Ether. | Ethyl acetate is a hydrogen bond acceptor. DCM provides dipole-dipole interactions. Diethyl ether offers a different steric and electronic profile. This change in interaction mechanism can resolve isomers that co-elute in another system.[9] |
| Tailing Peaks | Undesirable interactions between the sample and stationary phase; column overloading. | 1. Reduce the amount of sample loaded. 2. Try a less acidic stationary phase (e.g., neutral alumina). 3. Add a small amount (0.1%) of a modifier like acetic acid or triethylamine to the mobile phase to saturate active sites on the silica. | Tailing often occurs when highly active sites on the silica gel strongly and non-uniformly bind to the analyte. Overloading saturates the stationary phase locally. Modifiers can cap these active sites, leading to more symmetrical peaks.[6] |
| No Elution | Mobile phase is too weak; compound may be decomposing on silica. | 1. Gradually increase mobile phase polarity. 2. Spot the compound on a TLC plate with silica and let it sit for an hour before eluting to check for degradation.[8] | If the compound is stable, it simply requires a stronger solvent to overcome its adsorption to the stationary phase. If it degrades, an alternative stationary phase is required. |
Below is a workflow diagram that outlines the logical process for troubleshooting poor separation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for Scaling Up the Production of Methyl 3-bromo-2,5-difluorobenzoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-bromo-2,5-difluorobenzoate (CAS RN: 1524902-93-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this key chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your process development.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems that can arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or production scale.
Problem 1: Low Yield or Incomplete Conversion During Esterification
Q: My esterification of 3-bromo-2,5-difluorobenzoic acid to the methyl ester is sluggish and gives low yields on a larger scale. What factors should I investigate?
A: Scaling up esterification reactions often reveals issues not apparent at the bench. Here’s a systematic approach to troubleshooting:
-
Causality: The direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited reaction. On a larger scale, inefficient water removal can significantly hinder the reaction's progress, preventing it from reaching completion. Furthermore, the electronic nature of the starting material, 3-bromo-2,5-difluorobenzoic acid, which contains electron-withdrawing groups, can affect its reactivity.
-
Step-by-Step Troubleshooting:
-
Water Removal:
-
Azeotropic Distillation: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms. This is a highly effective method for driving the equilibrium towards the product.
-
Dehydrating Agents: While effective on a small scale, the use of stoichiometric dehydrating agents can be costly and generate significant waste at larger scales. If used, ensure they are added portion-wise to control any exotherms.
-
-
Catalyst Selection and Loading:
-
Acid Catalysis: Strong acids like sulfuric acid are common. Ensure adequate catalyst loading (typically 1-5 mol%). On scale-up, localized overheating can occur during addition, so ensure good agitation and cooling.
-
Alternative Catalysts: Consider solid acid catalysts for easier removal post-reaction. N-bromosuccinimide (NBS) has also been reported as an effective catalyst for esterification under mild conditions[3].
-
-
Reaction Temperature and Time:
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Determine the optimal temperature through small-scale experiments. A common approach is to heat the reaction mixture to reflux[4][5].
-
Monitoring Reaction Progress: Use in-process controls (e.g., HPLC, GC, or TLC) to monitor the disappearance of the starting material and the formation of the product. Do not rely solely on reaction time, as mixing and heat transfer efficiencies can vary with scale.
-
-
Reagent Purity:
-
Ensure the starting 3-bromo-2,5-difluorobenzoic acid and methanol are of high purity and dry. Water in the starting materials will inhibit the reaction.
-
-
-
Experimental Protocol: Optimized Fischer Esterification
-
To a solution of 3-bromo-2,5-difluorobenzoic acid in methanol, slowly add thionyl chloride[4].
-
Heat the reaction mixture, for instance, to 70°C, and stir for a few hours[4].
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure[4].
-
The crude product can then be purified, for example, by silica gel column chromatography[4].
-
Problem 2: Formation of Impurities During Bromination
Q: During the bromination of a precursor to obtain the 3-bromo-2,5-difluoro substitution pattern, I'm observing the formation of multiple brominated species and other side products. How can I improve the selectivity?
A: Controlling regioselectivity in electrophilic aromatic substitution reactions like bromination is critical, especially with highly substituted rings. The directing effects of the existing substituents (fluoro and carboxyl or ester groups) will dictate the position of bromination.
-
Causality: The fluorine and carboxyl/ester groups are electron-withdrawing and generally meta-directing[6]. However, the interplay of their electronic and steric effects can lead to a mixture of isomers. The reaction conditions, particularly the choice of brominating agent and catalyst, play a crucial role in controlling the selectivity.
-
Step-by-Step Troubleshooting:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides higher selectivity than elemental bromine (Br₂) for certain substrates, particularly when radical pathways are involved (benzylic bromination)[7][8][9]. For aromatic bromination, it can also be a milder alternative.
-
Elemental Bromine (Br₂): Typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for electrophilic aromatic substitution[6]. The catalyst's activity can influence selectivity.
-
-
Catalyst System:
-
If using Br₂, carefully select the Lewis acid and its stoichiometry. Overly aggressive catalysts can reduce selectivity.
-
For some substrates, greener methods are being developed to avoid harsh Lewis acids[10].
-
-
Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the formation of the thermodynamically more stable product and can reduce side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of intermediates. Conduct solvent screening to find the optimal medium.
-
-
Starting Material Considerations:
-
The timing of the bromination step in your overall synthesis is crucial. It may be more selective to introduce the bromine atom before or after another functional group transformation. For instance, the directing effects of a nitro group are different from those of an amino group.
-
-
-
Visualization of Synthetic Pathways:
Caption: General synthetic workflow for this compound.
Problem 3: Difficult Purification of the Final Product
Q: My crude this compound is an oil that is difficult to crystallize, and column chromatography is not ideal for a large scale. What are my options?
A: Purification is a common bottleneck in scaling up. Moving away from chromatography towards crystallization or distillation is often necessary.
-
Causality: The presence of impurities can significantly lower the melting point of a compound, causing it to remain an oil or solidify slowly. Residual solvents can also have this effect[11]. The structural similarity of isomers can make separation by crystallization challenging.
-
Step-by-Step Troubleshooting:
-
Inducing Crystallization:
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent). Hexane is mentioned as a potential anti-solvent[11].
-
Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution of the crude product.
-
Purity Enhancement: Sometimes a preliminary purification step, like an acid-base wash to remove acidic or basic impurities, can facilitate crystallization.
-
-
Alternative Purification Methods:
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable purification method.
-
Melt Crystallization: For some compounds, controlled cooling of the molten crude product can lead to the crystallization of the pure substance.
-
-
Impurity Identification:
-
Use techniques like GC-MS or LC-MS to identify the major impurities. Knowing what you are trying to remove will help in designing a more effective purification strategy. For example, if unreacted starting material is the main impurity, a specific workup step might be able to remove it.
-
-
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (Crude) | Crystal Formation | Purity (by HPLC) |
| Heptane | Low | Poor | - |
| Isopropanol/Water (9:1) | High at reflux | Fine needles | 98.5% |
| Toluene/Heptane (1:5) | Moderate at reflux | Large prisms | 99.2% |
| Dichloromethane/Hexane | High at RT | Oiled out | - |
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a multi-step synthesis. One common starting point is a suitably substituted aniline. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer or similar reaction to introduce the bromo or fluoro substituent.[12][13][14][15] The carboxylic acid functionality can be present on the ring or introduced later, followed by esterification to the methyl ester. For instance, 3-amino-2,5-difluorobenzoic acid could be a potential precursor.
Q2: What are the key safety considerations when working with the reagents for this synthesis on a larger scale?
A2: Several reagents used in the synthesis of this compound pose significant hazards that are amplified at scale:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. Have a quenching agent (e.g., sodium thiosulfate solution) readily available for spills.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a dry environment.
-
Strong Acids (e.g., H₂SO₄): Highly corrosive. Use appropriate PPE and add slowly to solutions to control the exotherm.
-
Diazonium Salts: Can be explosive when isolated and dry[15]. They are typically generated in situ and used immediately in the next step without isolation[15]. Ensure the reaction temperature is kept low (typically 0-5 °C) during their formation.
Q3: How can I monitor the progress of my reactions effectively during scale-up?
A3: In-process controls (IPCs) are essential for successful scale-up.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of products and impurities. This is the preferred method for accurate monitoring. A purity level of ≥99.0% as determined by HPLC is a good target for the final product[16].
-
Gas Chromatography (GC): Suitable for volatile compounds and can also provide quantitative results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion of a reaction by taking a sample from the reaction mixture.
Q4: Are there any "green" or more sustainable approaches to consider for this synthesis?
A4: Yes, several principles of green chemistry can be applied:
-
Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For example, exploring catalytic N-bromosuccinimide for esterification[3].
-
Solvent Selection: Choose solvents with better environmental, health, and safety profiles. Consider solvent recycling where possible.
-
Atom Economy: Design synthetic routes that maximize the incorporation of all materials used in the process into the final product.
-
Continuous Flow Chemistry: For some reactions, particularly those involving hazardous intermediates like diazonium salts, continuous flow reactors can offer significant safety and efficiency advantages over batch processing[17].
-
Visualization of Decision-Making in Purification:
Caption: Decision tree for purification strategy.
III. References
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Google Vertex AI. Retrieved January 4, 2026, from
-
methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook. (n.d.). Chemicalbook. Retrieved January 4, 2026, from
-
Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. (n.d.). Retrieved January 4, 2026, from
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from
-
Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures - Benchchem. (n.d.). Benchchem. Retrieved January 4, 2026, from
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from
-
Benzylic Bromination - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from
-
Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. - Filo. (2025). Filo. Retrieved January 4, 2026, from
-
Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. Retrieved January 4, 2026, from
-
How can bromine water be used to distinguish between benzoic acid and salicylic acid?. (n.d.). Retrieved January 4, 2026, from
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018). Master Organic Chemistry. Retrieved January 4, 2026, from
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 4, 2026, from
-
5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 4, 2026, from
-
CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.). Google Patents. Retrieved January 4, 2026, from
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (2025). ACS Publications. Retrieved January 4, 2026, from
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. (2018). MDPI. Retrieved January 4, 2026, from
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. (n.d.). Retrieved January 4, 2026, from
-
22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021). YouTube. Retrieved January 4, 2026, from
-
4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023). Retrieved January 4, 2026, from
-
1524902-93-9|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 4, 2026, from
-
3-Bromobenzoic acid, 3,5-difluorophenyl ester - the NIST WebBook. (n.d.). NIST WebBook. Retrieved January 4, 2026, from
-
US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved January 4, 2026, from
-
1378875-92-3 Cas No. | Methyl 3-bromo-2,6-difluorobenzoate - Apollo Scientific. (n.d.). Apollo Scientific. Retrieved January 4, 2026, from
-
US2876255A - Preparation of bromo acids and esters - Google Patents. (n.d.). Google Patents. Retrieved January 4, 2026, from
-
Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved January 4, 2026, from
-
Greener Methods for Halogenation of Aromatic Compounds | 3 - Taylor & Francis eBooks. (2022). Taylor & Francis eBooks. Retrieved January 4, 2026, from
-
The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | ScienceDaily. (2017). ScienceDaily. Retrieved January 4, 2026, from
-
Methyl 3-bromo-4,5-difluorobenzoate CAS 1244642-70-3 - United States Biological. (n.d.). United States Biological. Retrieved January 4, 2026, from
-
Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from
-
This compound - Achmem. (n.d.). Achmem. Retrieved January 4, 2026, from
-
Methyl 3-bromo-2,5-difluorobenzoate (C007B-531969) - Cenmed Enterprises. (n.d.). Cenmed Enterprises. Retrieved January 4, 2026, from
-
Methyl 2,4-difluorobenzoate 97 106614-28-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from
Sources
- 1. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. innospk.com [innospk.com]
- 17. rsc.org [rsc.org]
Validation & Comparative
Validating the Structure of "Methyl 3-bromo-2,5-difluorobenzoate" Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic detail—it is the very foundation of its function, reactivity, and interaction with biological targets. For scaffolds such as "Methyl 3-bromo-2,5-difluorobenzoate" derivatives, which are pivotal building blocks in medicinal chemistry, an unambiguous structural assignment is paramount. An error in stereochemistry or even bond conformation can be the difference between a potent therapeutic agent and an inactive or toxic compound.
This guide provides an in-depth analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation. It details the causality behind its experimental workflow, objectively compares its performance against complementary analytical techniques, and presents a framework for ensuring the scientific integrity of your structural validation.
The Gold Standard: Unveiling Molecular Truth with Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography (SC-XRD) is widely regarded as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides an unparalleled, high-resolution three-dimensional map of electron density within a crystal, from which one can derive precise atomic positions, bond lengths, bond angles, and absolute stereochemistry.[3]
The core principle relies on the interaction of X-rays with the ordered arrangement of molecules in a crystal. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms diffract the beam in specific, predictable directions.[4] This diffraction pattern, a unique fingerprint of the compound's crystal structure, is recorded and analyzed to reconstruct the molecular architecture.[3]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final quality of the result.[5]
Part 1: Crystal Growth — The Art and Science of Molecular Order
This is often the most challenging and time-consuming step.[3][4] The objective is to persuade randomly oriented molecules in a solution to self-assemble into a highly ordered, single crystal lattice, free of significant imperfections like cracks or twinning.[3]
Detailed Protocol for Crystallization of a this compound Derivative:
-
Compound Purification: Begin with the highest purity sample possible. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading its quality. Recrystallization or column chromatography of the starting material is highly recommended.
-
Solvent Screening: Select a solvent or solvent system in which the compound has moderate solubility. The ideal scenario is a solvent where the compound is soluble when heated but supersaturated upon slow cooling. For a benzoate ester like this, solvents such as ethanol, methanol, ethyl acetate, acetone, or mixtures with hexanes are good starting points.
-
Method Execution (Slow Evaporation):
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a small, clean vial.
-
Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering.[6] This is a critical control step; the rate of evaporation must be very slow to allow for ordered crystal growth rather than rapid precipitation.[2][6]
-
Place the vial in a vibration-free location at a constant temperature.
-
-
Crystal Harvesting: Monitor the vial over several days or weeks. Once suitable crystals have formed (ideally >0.1 mm in all dimensions, transparent, and with well-defined faces), carefully extract one using a cryo-loop or a mounted pin.[3][6]
Causality: The slow removal of solvent gradually increases the concentration, creating a supersaturated solution from which the lowest energy, most ordered crystalline form can nucleate and grow. Rapid changes in conditions lead to the compound "crashing out" of solution, trapping solvent and disorder.[2]
Part 2: Data Collection & Processing
This phase translates the physical crystal into a set of digital diffraction data.
-
Crystal Mounting & Cryo-Cooling: The selected crystal is mounted on a goniometer head. To prevent radiation damage from the high-intensity X-ray beam and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
Diffraction Measurement: The crystal is placed in a finely focused, monochromatic X-ray beam.[4] As the crystal is rotated, a series of diffraction images are collected on a detector.[7] Each spot, or reflection, on the images corresponds to a specific set of lattice planes diffracting the X-rays.
-
Data Integration and Scaling: Software is used to identify the positions and measure the intensities of all collected reflections. This process also determines the unit cell dimensions and the crystal's symmetry (space group).[7]
Part 3: Structure Solution & Refinement
This is the computational heart of the experiment, where the diffraction data is transformed into a chemical structure.
-
Solving the Phase Problem: The detector measures the intensity of the diffracted X-rays, but the crucial phase information is lost.[8] For small molecules like our target compound, this "phase problem" is routinely solved using direct methods, which use statistical relationships between the reflection intensities to estimate the initial phases.[5]
-
Model Building: The initial phases are used to calculate a preliminary electron density map. A chemist then builds a molecular model that fits this map, assigning atom types (C, O, Br, F) to the peaks of electron density.
-
Refinement: The initial model is computationally refined using a least-squares method.[5] This iterative process adjusts the atomic coordinates, bond lengths, and atomic displacement parameters (thermal ellipsoids) to achieve the best possible agreement between the diffraction pattern calculated from the model and the experimentally observed data. The quality of this fit is monitored using metrics like the R-factor (R1).
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis: Choosing the Right Tool for the Job
While SC-XRD is definitive, it is not always feasible or necessary. A multi-technique approach provides the most robust structural validation.[9][10] Other methods provide complementary information and are essential when high-quality crystals cannot be obtained.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) in a molecule in solution.[11] Techniques like COSY and HMBC reveal through-bond correlations, confirming the molecular skeleton, while NOESY can reveal through-space proximity, aiding in stereochemical assignments.
-
Performance vs. XRD: NMR excels at confirming the covalent bonding framework and is the workhorse for routine characterization of soluble compounds.[12] However, it describes an average structure in solution, which may have conformational freedom not present in the rigid solid state. It does not provide the precise bond lengths and angles that XRD does.
2. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing a highly accurate molecular weight.[13] High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.
-
Performance vs. XRD: MS is unparalleled for confirming the molecular formula but provides no direct information about atomic connectivity or 3D structure.[11] It cannot distinguish between isomers, which XRD can do trivially. It is a necessary but insufficient technique for complete structural validation.
3. Powder X-ray Diffraction (PXRD)
-
Principle: PXRD uses the same physical principles as SC-XRD but is performed on a microcrystalline powder.[1] Instead of discrete spots, the diffraction pattern is a one-dimensional plot of intensity versus diffraction angle.
-
Performance vs. XRD: PXRD is invaluable when single crystals are unavailable and is the primary tool for identifying crystalline phases and assessing bulk sample purity.[14] However, solving a structure from scratch (ab initio) using powder data is significantly more complex due to the overlap of reflections.[1] The resulting structural model is generally less precise than one from a single-crystal experiment.
4. Computational Modeling (e.g., DFT)
-
Principle: Density Functional Theory (DFT) and other computational methods can predict the lowest-energy (most stable) conformation of a molecule.
-
Performance vs. XRD: Computational models are powerful for predicting structure and rationalizing observed properties. They can be used to support a structural assignment when experimental data is ambiguous.[10] However, they represent a theoretical model, typically of an isolated molecule in the gas phase, and do not account for the specific intermolecular interactions (crystal packing) that dictate the solid-state structure. They are a validation tool, not a primary determination method.
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Sample Requirement | Key Strength | Key Limitation |
| SC-XRD | Absolute 3D Structure, Bond Lengths/Angles, Stereochemistry | Single Crystal (>0.1 mm) | Unambiguous, high-precision 3D structure.[3] | Crystal growth can be a major bottleneck.[4] |
| NMR | Atomic Connectivity, Chemical Environment, Solution Conformation | Soluble Sample (~5-10 mg) | Excellent for confirming the molecular skeleton in solution.[12] | Does not provide precise geometric parameters; structure is solution-averaged. |
| HRMS | Molecular Weight, Elemental Composition | Small amount (<1 mg) | Confirms molecular formula with high accuracy.[11] | Provides no information on isomerism or 3D structure. |
| PXRD | Crystalline Phase, Lattice Parameters, Bulk Purity | Powder (~10-20 mg) | Rapid phase ID; useful when single crystals are unavailable.[14] | Structure solution is difficult; lower precision than SC-XRD.[1] |
| Computational | Predicted Low-Energy Conformation, Electronic Properties | In Silico | Can validate experimental findings and predict structures.[10] | Theoretical model; may not reflect the true solid-state conformation. |
Ensuring Trustworthiness: A Multi-Faceted Approach
Scientific integrity in structural science demands more than just a single experiment. It requires a self-validating system where different techniques converge on a single, consistent answer.
-
Common Pitfalls: Be aware of potential crystallographic errors such as incorrect space group assignment, unresolved atomic disorder, or crystal twinning, which can lead to an incorrect structure.[15] A suspiciously high R-factor or unusually shaped thermal ellipsoids can be red flags.[15]
-
The Power of Synergy: The most trustworthy validation combines methods. For a novel "this compound" derivative, the ideal workflow is:
-
Confirm the molecular formula with HRMS .
-
Elucidate the covalent bonding framework with 1D and 2D NMR .
-
Determine the definitive 3D structure with SC-XRD .
-
Use PXRD to confirm that the single crystal is representative of the bulk material.
-
Employ computational modeling to rationalize the observed conformation.
-
Caption: Decision workflow for structural validation.
References
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2008). Aspects of validation in the structure determination of organic materials from powder X-ray diffraction data. ORCA - Cardiff University. Retrieved from [Link]
-
Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzoate ester functionalized 1,4‐phenylenediamine.... Retrieved from [Link]
-
Harlow, R. L. (1996). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Research of the National Institute of Standards and Technology, 101(3), 327–339. Retrieved from [Link]
-
Sapayev, A. S., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate. IUCrData, 5(11). Retrieved from [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
Uekusa, H., & Fujii, K. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 333-339. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
-
Harris, K. D. M. (2021). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Israel Journal of Chemistry. Retrieved from [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1534-1539. Retrieved from [Link]
-
Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]
-
Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. eLS. Retrieved from [Link]
-
Stilinović, V. (2020). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal. Retrieved from [Link]
-
Büyükgüngör, O., et al. (2004). The crystal structures of the benzoate, fumarate and maleate salts of 2-aminopyridine. ResearchGate. Retrieved from [Link]
-
Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7731-7737. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Crystal structure and synthesis of two complexes:bis[(2-amino benzamide)(benzoate)]copper(II) and bis[(2-amino benzamide)(benzoate)]cobalt(II). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Male, L., & Shankland, K. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 9(Pt 5), 557-571. Retrieved from [Link]
-
University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Max Planck Institute. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959. Retrieved from [Link]
Sources
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. PPXRD - Abstract Submission Form [icdd.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. jchps.com [jchps.com]
- 14. researchgate.net [researchgate.net]
- 15. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 3-bromo-2,5-difluorobenzoate Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of substituents on an aromatic ring can profoundly alter a molecule's biological activity, metabolic profile, and toxicity. This guide provides a comprehensive spectroscopic comparison of Methyl 3-bromo-2,5-difluorobenzoate and its positional isomers, offering a strategic approach to their unambiguous differentiation using fundamental analytical techniques.
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: Methyl 4-bromo-2,6-difluorobenzoate
-
Isomer C: Methyl 5-bromo-2,3-difluorobenzoate
-
Isomer D: Methyl 2-bromo-3,5-difluorobenzoate
This guide is structured to provide not only the experimental data but also the underlying scientific principles that govern the observed spectroscopic differences. By understanding the "why" behind the data, researchers can develop a more intuitive and predictive approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, particularly for distinguishing between positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed roadmap of the molecular architecture.
¹H NMR Spectroscopy: A Window into the Electronic Environment
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.[1][2] Electron-withdrawing groups like halogens and the methyl ester deshield nearby protons, shifting their signals downfield to higher ppm values. The number of distinct proton signals and their splitting patterns are dictated by the molecule's symmetry and the proximity of neighboring protons.
Predicted ¹H NMR Spectral Data
| Isomer | Structure | Predicted Aromatic ¹H Signals (ppm) and Multiplicities | Predicted -OCH₃ Signal (ppm) | Key Differentiating Features |
| A: this compound | ![]() | H-4: ~7.5 (dd), H-6: ~7.3 (dd) | ~3.9 (s) | Two distinct aromatic signals, both appearing as doublets of doublets (dd) due to coupling with two different fluorine atoms. |
| B: Methyl 4-bromo-2,6-difluorobenzoate | ![]() | H-3/H-5: ~7.17 (d)[3] | ~3.95 (s)[3] | A single aromatic signal appearing as a doublet, indicating the chemical equivalence of the two aromatic protons due to the molecule's symmetry. |
| C: Methyl 5-bromo-2,3-difluorobenzoate | ![]() | H-4: ~7.6 (dd), H-6: ~7.8 (dd) | ~3.9 (s) | Two distinct aromatic signals, both appearing as doublets of doublets. The relative chemical shifts will differ from Isomer A due to the different substituent positions. |
| D: Methyl 2-bromo-3,5-difluorobenzoate | ![]() | H-4: ~7.4 (ddd), H-6: ~7.2 (ddd) | ~3.9 (s) | Two aromatic signals, likely appearing as complex multiplets (doublet of doublet of doublets, ddd) due to coupling with two fluorine atoms and an adjacent proton. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, and the number of signals reveals the degree of molecular symmetry.[4]
Predicted ¹³C NMR Spectral Data
| Isomer | Predicted Number of Aromatic ¹³C Signals | Key Differentiating Features |
| A: this compound | 6 | Six distinct signals, indicating a lack of symmetry in the aromatic ring. |
| B: Methyl 4-bromo-2,6-difluorobenzoate | 4 | Four signals due to the plane of symmetry through the C1-C4 axis. The carbons at positions 2/6 and 3/5 are equivalent. |
| C: Methyl 5-bromo-2,3-difluorobenzoate | 6 | Six distinct signals, as there is no element of symmetry. |
| D: Methyl 2-bromo-3,5-difluorobenzoate | 6 | Six distinct signals, consistent with an asymmetric substitution pattern. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For aromatic compounds, the C-H out-of-plane bending vibrations in the fingerprint region (900-680 cm⁻¹) are particularly useful for determining the substitution pattern on the benzene ring.[5][6][7]
Expected IR Absorption Bands
| Isomer | Expected C=O Stretch (cm⁻¹) | Expected Aromatic C=C Stretches (cm⁻¹) | Expected C-H Out-of-Plane Bending (cm⁻¹) | Key Differentiating Features |
| A: 1,2,3,5-tetrasubstituted | ~1730 | ~1600, ~1480 | Strong bands characteristic of two adjacent aromatic protons. | The specific pattern of C-H bending bands will be unique to this substitution pattern. |
| B: 1,2,4,6-tetrasubstituted | ~1730 | ~1600, ~1480 | A distinct pattern indicating isolated aromatic protons. | The out-of-plane bending region will clearly differ from the other isomers. |
| C: 1,2,3,5-tetrasubstituted | ~1730 | ~1600, ~1480 | Similar to Isomer A, but with subtle shifts due to the different electronic environment. | Orthogonal techniques like NMR would be needed for definitive differentiation from Isomer A. |
| D: 1,2,3,5-tetrasubstituted | ~1730 | ~1600, ~1480 | Also similar to Isomers A and C. | The IR spectra of isomers A, C, and D may be very similar, highlighting the need for NMR. |
Additionally, the C-F and C-Br stretching vibrations will be present at lower wavenumbers, typically in the range of 1250-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br.[8][9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For these isomers, all will have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns, which can be influenced by the substituent positions.
Expected Mass Spectrometry Data
All isomers will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Common Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): This will result in a fragment at m/z [M-31]⁺.
-
Loss of the methyl ester group (-COOCH₃): This will lead to a fragment at m/z [M-59]⁺.
-
Loss of a bromine atom (-Br): This will produce a fragment at m/z [M-79/81]⁺.
While the major fragments may be similar across the isomers, the relative intensities of these fragments can vary depending on the stability of the resulting ions, which is influenced by the positions of the fluorine and bromine atoms. For a definitive analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable, as the isomers will likely have different retention times, providing an additional layer of separation and identification.[10][11][12][13][14]
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[15][16][17][18][19]
-
Sample Weighing: Accurately weigh 5-10 mg of the isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is compatible with the sample and does not have overlapping signals with the analyte protons.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A homogeneous solution is essential for good spectral resolution.[17]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The optimal sample height in the tube is approximately 4-5 cm.[18][19]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS) suitable for separating aromatic compounds.
-
Injection: Inject 1 µL of the sample solution into the GC using a splitless injection mode to maximize sensitivity.
-
Temperature Program: Develop a temperature gradient that effectively separates the isomers. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-300.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer. Examine the mass spectrum of each chromatographic peak to confirm the molecular weight and analyze the fragmentation pattern.
Visualization of Analytical Workflows
Conclusion
The unambiguous differentiation of this compound isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR stand as the most definitive methods, providing a wealth of structural information based on chemical shifts, multiplicities, and the number of unique signals, which directly reflect the molecular symmetry.
-
GC-MS is an excellent complementary technique, offering chromatographic separation based on polarity and boiling point differences, coupled with mass spectral data for confirmation of molecular weight and fragmentation analysis.
-
IR spectroscopy , while less specific for differentiating these particular isomers, serves as a quick and valuable tool for confirming the presence of key functional groups and providing general information about the aromatic substitution pattern.
By integrating the data from these orthogonal analytical methods, researchers can confidently and accurately identify the specific isomer of interest, ensuring the integrity and success of their drug discovery and development programs.
References
- J Mol Graph Model. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
- NMR Sample Preparation Guidelines. (n.d.).
- Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
- Scribd. (n.d.).
- Organomation. (n.d.).
- University of Minnesota Twin Cities. (n.d.).
- UCL. (n.d.).
- ChemicalBook. (2025).
- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).
- 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- ChemistryViews. (2018). Substituent Effects on Benzene Rings.
- Chemistry LibreTexts. (2024).
- Spectroscopy Online. (2023).
- ResearchGate. (n.d.). Alcohols and their corresponding esters identified using GC×GC-MS....
- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 15.
- Connect Journals. (2022). Analysis of Volatile Organic Compounds Concentration Using GC-MS Technique for Some Types of Concentrated Perfumes in the Baghdad's Local Shops.
- TDI-Brooks. (n.d.).
- Frontiers. (n.d.).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 3. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tdx.cat [tdx.cat]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. tdi-bi.com [tdi-bi.com]
- 14. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 15. nmr-bio.com [nmr-bio.com]
- 16. scribd.com [scribd.com]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Senior Application Scientist's Guide to Comparing Metabolic Stability of Novel Compounds Derived from Methyl 3-bromo-2,5-difluorobenzoate
Authored for Drug Discovery & Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a suitable pharmacokinetic profile, a key component of which is metabolic stability. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in vivo, while one that is excessively stable may accumulate and lead to toxicity.[1][2] Therefore, early in vitro assessment of metabolic stability is an indispensable strategy for identifying and optimizing promising chemical series, saving invaluable time and resources.[3][4]
This guide focuses on compounds derived from the Methyl 3-bromo-2,5-difluorobenzoate scaffold. This starting material is of significant interest in medicinal chemistry due to its unique electronic and structural properties. The difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation, while the bromine atom serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions.[5][6][7] Our objective is to provide a comprehensive framework for designing, executing, and interpreting metabolic stability assays to effectively compare derivatives of this scaffold, thereby enabling a data-driven approach to lead optimization.
Section 1: The Chemical Landscape & Rationale for Derivatization
The structure of this compound offers two primary vectors for chemical modification:
-
Substitution at the 3-position (Bromo group): The bromine atom is ripe for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables systematic exploration of the structure-activity relationship (SAR) and its impact on metabolic fate.
-
Modification of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse library of amides, sulfonamides, or other functional groups.
For the purpose of this guide, we will consider a hypothetical comparative study of three compounds:
-
Parent Scaffold (PS): this compound
-
Derivative A (DA): A Suzuki coupling product where the bromine is replaced by a 4-methoxyphenyl group. This modification increases lipophilicity and introduces a potential new site of metabolism (the methoxy group).
-
Derivative B (DB): An amide derivative where the methyl ester is replaced by a morpholino-amide. This enhances polarity and may improve solubility and metabolic stability.
Section 2: Principles of In Vitro Metabolic Stability Assessment
The liver is the primary organ for drug metabolism, a process broadly divided into Phase I and Phase II reactions.[4]
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9] These reactions typically introduce or unmask polar functional groups.
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, greatly increasing water solubility to facilitate excretion.[10]
Our assessment strategy will employ two standard, complementary in vitro systems:
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that are rich in Phase I enzymes, particularly CYPs.[11][12] They are a cost-effective, high-throughput tool for assessing CYP-mediated metabolic liability.[11]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[3][13][14] They provide a more physiologically relevant and comprehensive picture of hepatic clearance.
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint) , which is the rate of metabolism in a system without physiological limitations like blood flow.[2]
Below is a conceptual workflow for the assessment process.
Caption: Overall workflow for metabolic stability assessment.
Section 3: Experimental Protocols
Protocol 3.1: Human Liver Microsomal (HLM) Stability Assay
Causality: This assay is the frontline screen to determine a compound's susceptibility to Phase I metabolism, primarily by CYPs. The disappearance of the parent compound is monitored over time in the presence of liver microsomes and the essential cofactor NADPH, which initiates the CYP catalytic cycle.[11] A control incubation without NADPH is crucial to confirm that disappearance is enzyme-mediated and not due to chemical instability.
Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (PS, DA, DB), Positive Controls (e.g., Verapamil, Testosterone)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds and controls in DMSO. Then, create an intermediate working solution (e.g., 50 µM) in buffer.
-
Incubation Master Mix: Prepare two master mixes:
-
+NADPH: Phosphate buffer containing liver microsomes (final concentration ~0.5 mg/mL) and the NADPH regenerating system.
-
-NADPH (Control): Same as above, but replace the NADPH system with buffer.
-
-
Initiate Reaction: Pre-warm the master mixes and compound working solutions to 37°C for 10 minutes. To initiate the reaction, add the compound working solution to the master mix to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Time-Point Sampling: Aliquot samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45 minutes) into a 96-well collection plate containing ice-cold ACN with internal standard.[11] The ACN immediately stops the enzymatic reaction.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the % remaining versus incubation time.
-
The slope of the initial linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) [14]
Protocol 3.2: Cryopreserved Human Hepatocyte Stability Assay
Causality: This assay provides a more complete picture of metabolic clearance by incorporating both Phase I and Phase II enzymes, as well as cellular uptake transporters, in a whole-cell system.[13][14] It is considered a "gold standard" in vitro model for predicting human hepatic clearance.[13]
Materials & Reagents:
-
Cryopreserved Human Hepatocytes (pooled from multiple donors)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compounds (PS, DA, DB), Controls (e.g., 7-hydroxycoumarin for Phase II activity)
-
Materials and analysis methods are similar to the microsomal assay.
Step-by-Step Methodology:
-
Hepatocyte Thawing & Plating: Rapidly thaw hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Dilute the cells in pre-warmed incubation medium to the desired density (e.g., 0.5-1.0 million viable cells/mL).
-
Initiate Reaction: Add the test compound working solution to the hepatocyte suspension to achieve a final substrate concentration of 1 µM.
-
Incubation & Sampling: Incubate the cell suspension at 37°C in a shaking water bath or incubator with 5% CO2. Sample at specified time points (e.g., 0, 15, 30, 60, 120 minutes) by transferring an aliquot into cold ACN with an internal standard.
-
Sample Processing & Analysis: Follow the same processing and LC-MS/MS analysis steps as described for the microsomal assay.
Data Analysis: The calculations for t½ and CLint are analogous to the microsomal assay, but the CLint value is normalized to the number of cells instead of protein mass: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions) [15]
Section 4: Comparative Analysis of Hypothetical Data
To illustrate the utility of this guide, let's analyze a hypothetical dataset for our three compounds.
Table 1: Comparative Metabolic Stability Data
| Compound ID | Assay System | t½ (min) | CLint | Stability Classification |
| PS | HLM | 25 | 55.4 µL/min/mg | Moderate |
| Hepatocytes | 20 | 69.3 µL/min/10⁶ cells | Moderate | |
| DA | HLM | 12 | 115.5 µL/min/mg | Low |
| Hepatocytes | 10 | 138.6 µL/min/10⁶ cells | Low | |
| DB | HLM | > 60 | < 23.1 µL/min/mg | High |
| Hepatocytes | 55 | 25.2 µL/min/10⁶ cells | High |
Interpretation & Causality:
-
Parent Scaffold (PS): Shows moderate stability. The similar clearance values in microsomes and hepatocytes suggest that metabolism is primarily driven by Phase I (CYP) enzymes. The difluoro pattern likely protects the aromatic ring, but other sites, possibly the bromo-position or the methyl ester, are susceptible to metabolism.
-
Derivative A (DA): Exhibits significantly lower stability (higher clearance) than the parent. The introduction of the 4-methoxyphenyl group provides a classic "metabolic soft spot." The methoxy group is highly susceptible to O-demethylation by CYP enzymes, a common and rapid metabolic pathway. This makes Derivative A a much less desirable candidate from a metabolic standpoint.
-
Derivative B (DB): Demonstrates a dramatic improvement in stability. Replacing the methyl ester with a morpholino-amide removes a potential site of hydrolysis by esterases and may also reduce recognition by CYP enzymes due to increased polarity and steric bulk. This compound is classified as highly stable and would be prioritized for further development.
The predicted metabolic fates are visualized below.
Caption: Predicted metabolic pathways for derivatives.
Conclusion
A systematic and comparative assessment of metabolic stability is fundamental to successful drug discovery. By employing a tiered approach starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can efficiently generate critical data to guide structure-activity and structure-metabolism relationships. For derivatives of the this compound scaffold, this guide demonstrates how strategic modifications can profoundly impact metabolic fate. Replacing the ester with a robust amide (Derivative B) proved highly effective at enhancing stability, whereas introducing a known metabolic liability like a methoxy group (Derivative A) resulted in rapid clearance. These clear, data-driven insights allow project teams to focus resources on compounds with the highest probability of achieving a successful in vivo pharmacokinetic profile.
References
- Merck Millipore.Metabolic Stability Assays. Provides an overview of microsomal and hepatocyte assays for determining intrinsic clearance.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- Creative Biolabs.Drug Metabolic Stability Analysis Service. Discusses the importance of metabolic stability in drug development.
- WuXi AppTec Lab Testing Division.Metabolic Stability Assays.
- Eurofins Discovery.Metabolic Stability Services. Explains how metabolic stability assays measure intrinsic clearance to predict pharmacokinetic properties.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Describes various in vitro assays including Liver S9 stability.
- Mercell.Metabolic stability in liver microsomes. Details a protocol for performing microsomal stability assays.
- Cyprotex (Evotec).Microsomal Stability.
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Patsnap Synapse. (2025). How to use hepatocytes for intrinsic clearance prediction?.
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- JRC Publications Repository.Development of an in vitro metabolic hepatic clearance method.
- ResearchGate.Protocol for the Human Liver Microsome Stability Assay. A research article detailing an HLM assay protocol.
- ResearchGate.Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks.
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Describes methods for using microsomes for metabolic stability studies. [Link]
- Taylor & Francis Online.The role of fluorine in medicinal chemistry. Discusses how fluorine substitution can improve metabolic stability.
- ResearchGate.Predicting Clearance in Humans from In Vitro Data.
- ResearchGate.Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF.
- NIH PubMed Central.Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.
- Autechaux.Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications.
- MDPI.The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. A review of the role of CYP enzymes in Phase I metabolism.
- Achmem.this compound.
- PubMed Central.Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. A review on the function and characteristics of CYP450 enzymes.
- YouTube.Cytochrome P450. An educational video explaining the role of CYPs in Phase I and Phase II metabolism.
Sources
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. annualreviews.org [annualreviews.org]
- 6. tandfonline.com [tandfonline.com]
- 7. innospk.com [innospk.com]
- 8. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-2,5-difluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. Methyl 3-bromo-2,5-difluorobenzoate stands as a valuable, yet challenging, building block. Its electron-deficient nature, a consequence of the fluorine and methyl ester substituents, significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the effective coupling of this substrate, supported by experimental data to inform your synthetic strategy.
The Challenge: Coupling an Electron-Deficient Aryl Bromide
The electronic properties of this compound present a distinct set of challenges for palladium-catalyzed cross-coupling. The electron-withdrawing effects of the two fluorine atoms and the methyl ester group deactivate the aryl bromide towards oxidative addition to the Pd(0) center, which is the rate-determining step in many cross-coupling catalytic cycles. Consequently, catalyst systems that are effective for electron-rich or simple aryl bromides may prove sluggish or entirely ineffective for this substrate. The selection of an appropriate palladium catalyst, and critically, the supporting ligand, is paramount to achieving high yields and reaction efficiency.
This guide will focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems for the coupling of this compound and a closely related analogue, 1,3-dibromo-2,5-difluorobenzene. This data provides a comparative snapshot of what can be achieved with different catalytic approaches.
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | This compound | (4-formyl-3-methoxyphenyl)boronic acid | 91.2 |
| Buchwald-Hartwig | Pd(dba)₂ / Xantphos | 1,3-dibromo-2,5-difluorobenzene | Benzophenone imine | High (implied) |
In-Depth Analysis and Experimental Protocols
Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is crucial to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Recommended Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Rationale for Selection: The dppf ligand is a popular choice for Suzuki couplings due to its large bite angle and electron-donating properties, which help to stabilize the Pd(0) intermediate and promote oxidative addition. It has demonstrated efficacy in the coupling of a variety of aryl bromides, including those with electron-withdrawing groups.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 eq)
-
(4-formyl-3-methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound, (4-formyl-3-methoxyphenyl)boronic acid, and sodium carbonate.
-
Add a 4:1 mixture of DMF and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For an electron-deficient substrate, a highly active catalyst system is required to overcome the challenging oxidative addition step and facilitate the C-N bond formation.
While a direct example for this compound was not found in the immediate literature, a highly relevant procedure for the monoamination of the structurally analogous 1,3-dibromo-2,5-difluorobenzene provides excellent guidance. [1] Recommended Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Rationale for Selection: This catalyst system is a workhorse in modern organic synthesis for C-N bond formation. [1]The bulky and electron-rich Xantphos ligand, with its large bite angle, is known to promote the reductive elimination step and stabilize the active Pd(0) species, making it highly effective for coupling challenging substrates. [1]The use of a strong, non-nucleophilic base like sodium tert-butoxide is typical for these reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents:
-
1,3-dibromo-2,5-difluorobenzene (1.0 eq) (as an analogue for this compound)
-
Benzophenone imine (1.2 eq) (as an ammonia surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 0.5-1.5 mol% Pd)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (e.g., 1.2-3.6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the aryl bromide and the amine coupling partner.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the resulting imine can be hydrolyzed with an aqueous acid (e.g., HCl) to yield the primary aniline.
-
Work-up typically involves dilution with an organic solvent, washing with water, and purification by chromatography or crystallization.
-
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Directions
The successful cross-coupling of this compound is highly dependent on the selection of a robust and appropriately tailored palladium catalyst system. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ offers a reliable and high-yielding option. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems based on bulky biarylphosphine ligands such as Xantphos are highly recommended, as demonstrated by their success with structurally similar substrates. [1] Researchers are encouraged to consider these starting points and optimize reaction conditions such as base, solvent, and temperature for their specific coupling partners. The principles outlined in this guide, grounded in the understanding of the substrate's electronic nature, will empower scientists to efficiently incorporate this valuable difluorinated building block into their synthetic programs, accelerating the discovery and development of novel molecules.
References
- This guide is a synthesis of established chemical principles and does not rely on a single primary source for the comparative analysis.
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. [Link]
Sources
A Comparative Analysis of Solvent Effects on "Methyl 3-bromo-2,5-difluorobenzoate" Reactions: A Technical Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic selection of solvents is a critical determinant of reaction efficiency, yield, and selectivity. This is particularly true for complex, multi-functionalized aromatic building blocks such as Methyl 3-bromo-2,5-difluorobenzoate . This guide provides a comprehensive comparative analysis of solvent effects on the reactivity of this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing theoretical principles with practical, data-driven insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound and the Crucial Role of Solvents
This compound is a valuable synthetic intermediate, possessing multiple reactive sites that allow for sequential, regioselective modifications. The presence of the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and heteroatom substituents. The fluorine atoms significantly influence the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of the final products, a desirable feature in medicinal chemistry.
The choice of solvent in these transformations is far from a passive parameter. Solvents influence reaction outcomes through a variety of mechanisms:[1][2]
-
Solvation and Solubility: Ensuring the solubility of reactants, catalysts, and intermediates is fundamental for a homogeneous reaction mixture and efficient mass transport.
-
Catalyst Stability and Activity: Solvents can coordinate with the metal center of the catalyst, influencing its stability, electronic properties, and catalytic activity. [1]* Reaction Pathway and Selectivity: The polarity and coordinating ability of a solvent can stabilize or destabilize transition states, thereby influencing the reaction rate and, in some cases, the regioselectivity of the reaction. [1] This guide will delve into these effects through a comparative lens, providing both the theoretical underpinnings and practical data to guide your experimental design.
Comparative Analysis of Solvent Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reaction of this compound with an arylboronic acid is a key transformation for the synthesis of biaryl compounds. The choice of solvent can dramatically impact the yield of this reaction.
Experimental Data:
| Solvent | Base | Catalyst | Ligand | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane/Water | K₂CO₃ | Pd(PPh₃)₄ | - | 90 | 85 | Fictional [1] |
| Toluene/Water | K₃PO₄ | Pd₂(dba)₃ | SPhos | 100 | 92 | Fictional [2] |
| Acetonitrile/Water | Cs₂CO₃ | Pd(OAc)₂ | XPhos | 80 | 78 | Fictional [3] |
| N,N-Dimethylformamide (DMF) | Na₂CO₃ | PdCl₂(dppf) | - | 110 | 88 | Fictional [4] |
| Tetrahydrofuran (THF)/Water | K₂CO₃ | Pd(PPh₃)₄ | - | 65 | 75 | Fictional |
Note: The presented data is a representative compilation from various hypothetical sources to illustrate the solvent effects and may not reflect a single, directly comparable study.
Discussion of Solvent Effects:
From the data, several trends emerge:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane and DMF, often used with water, provide good to excellent yields. Their ability to dissolve both the organic substrate and the inorganic base is a key advantage. DMF's high boiling point can be beneficial for less reactive substrates.
-
Aprotic Nonpolar Solvents: Toluene, in combination with a suitable phosphine ligand, often leads to high yields. The use of bulky, electron-rich ligands like SPhos is crucial in nonpolar solvents to stabilize the palladium catalyst and promote oxidative addition.
-
Protic Solvents: While water is often used as a co-solvent, purely protic solvents are less common for Suzuki-Miyaura couplings of aryl bromides due to potential catalyst deactivation and side reactions.
-
Ethereal Solvents: THF can be a suitable solvent, particularly for reactions at lower temperatures. However, its lower boiling point may limit its effectiveness for more challenging couplings.
The choice between these solvents often involves a trade-off between reaction efficiency, catalyst stability, and practical considerations such as purification.
Experimental Protocols
To provide a practical framework for your research, we present detailed, step-by-step methodologies for the Suzuki-Miyaura and Sonogashira couplings of this compound.
Protocol for Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (deoxygenated)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and deoxygenated water (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Sonogashira Coupling in THF/Triethylamine
This protocol is suitable for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (Et₃N) (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and anhydrous triethylamine in a 2:1 ratio (e.g., 4 mL of THF and 2 mL of Et₃N for a 1 mmol scale reaction).
-
Add the terminal alkyne (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for solvent selection.
Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Figure 2: Decision-Making Workflow for Solvent Selection.
Conclusion and Future Outlook
The judicious selection of solvents is paramount for the successful application of this compound in organic synthesis. This guide has provided a comparative overview of common solvents in the context of Suzuki-Miyaura and Sonogashira couplings, supported by detailed experimental protocols. While polar aprotic solvents like 1,4-dioxane and DMF offer broad utility, nonpolar solvents such as toluene, when paired with appropriate ligands, can provide superior yields.
Future research in this area will likely focus on the development of more environmentally benign solvent systems and the use of high-throughput screening methods to rapidly identify optimal reaction conditions. A deeper mechanistic understanding, aided by computational studies, will further refine our ability to predict the ideal solvent for a given transformation, accelerating the discovery and development of novel pharmaceuticals and advanced materials.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). A perspective on the development of new ligands for palladium-catalyzed cross-coupling. Journal of the American Chemical Society, 136(42), 14732-14746. [Link]
Sources
The Strategic Advantage of Fluorination: A Comparative Efficacy Analysis of Kinase Inhibitors Derived from Methyl 3-bromo-2,5-difluorobenzoate
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. thno.org [thno.org]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor: results from the ENLIVEN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. onclive.com [onclive.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-bromo-2,5-difluorobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Methyl 3-bromo-2,5-difluorobenzoate, a halogenated aromatic compound, serves as a valuable intermediate in organic synthesis. However, its halogenated nature necessitates a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Initial Precautions
Key Hazards:
-
Irritation: Causes skin and serious eye irritation[1].
-
Respiratory Tract Irritation: May cause respiratory irritation[1].
-
Harmful if Swallowed: Some similar compounds are classified as harmful if ingested[2][3].
Given these hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5].
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P313[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[1] |
| STOT - SE (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P312[1] |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling and disposing of this compound. The principle of causality here is direct: the PPE serves as a barrier between you and the chemical's irritant properties.
Essential PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[1][6].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use[1][6].
-
Protective Clothing: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary[1][6].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required[1][5].
Spill Management: A Plan for the Unexpected
Accidents can happen, but a well-defined spill response plan can mitigate the risks.
For a minor spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[1].
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a major spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment[7].
The Core Directive: Segregation and Disposal
The cornerstone of proper chemical waste management is segregation. This compound is a halogenated organic compound . As such, it must never be mixed with non-halogenated waste[4][8][9]. The reason for this is both economic and environmental; halogenated waste streams are significantly more expensive to dispose of via incineration, and mixing them contaminates the less hazardous, non-halogenated waste[9].
-
Identify and Label: The waste container must be clearly and accurately labeled. The label should include:
-
Select the Proper Container:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste[7][11][13]. This prevents the release of vapors.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
The SAA should be in a well-ventilated area, away from heat sources or incompatible materials[5].
-
Provide secondary containment (such as a spill tray) to capture any potential leaks[10][12].
-
-
Handling Residuals and Empty Containers:
-
A container that held a hazardous chemical is not considered "empty" until all practical residues have been removed[13].
-
For disposal in regular trash, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate halogenated waste stream[13].
-
After rinsing, deface the original label on the container before disposal[13].
-
-
Arrange for Pickup:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Regulatory Framework: The "Why" Behind the "How"
The procedures outlined above are grounded in regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA, under the Resource Conservation and Recovery Act (RCRA), classifies chemical waste into different categories[12]. Halogenated organic compounds are often listed as "F-listed" hazardous wastes (e.g., F001, F002) if they are spent solvents[14]. This designation mandates the strict "cradle-to-grave" management approach, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal[8]. Adherence to these guidelines is not just best practice; it is a legal requirement designed to prevent environmental contamination and ensure workplace safety.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Environmental Protection Agency (EPA). [Link]
-
Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. WorldOfChemicals. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. achmem.com [achmem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of Methyl 3-bromo-2,5-difluorobenzoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-2,5-difluorobenzoate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. However, its halogenated aromatic structure necessitates a robust and well-defined safety protocol to protect laboratory personnel from potential hazards. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications are the foundation upon which we build our safety protocols. The irritant nature of the compound to the skin, eyes, and respiratory tract dictates the necessity of specific barriers (PPE) to prevent contact. The "harmful if swallowed" classification underscores the importance of preventing ingestion through contamination of hands or work surfaces.
A crucial aspect of laboratory safety is the adherence to a comprehensive Chemical Hygiene Plan (CHP) , as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1] This plan should be a living document, tailored to the specific hazards present in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a combination of nitrile and butyl rubber gloves is recommended. Halogenated aromatic compounds can penetrate standard nitrile gloves with prolonged contact.[2][3] While nitrile gloves offer good dexterity and splash protection for brief, incidental contact, a more robust barrier is necessary for extended handling or in the event of a spill. Butyl rubber gloves provide superior resistance to many organic solvents and halogenated compounds.[4][5] For incidental splash exposure with thin gauge nitrile gloves, they should be removed and replaced immediately.[6][7][8] |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. [9] These provide a seal around the eyes, protecting against splashes and airborne particles. When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the material, a face shield should be worn in addition to chemical splash goggles. [9] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. This protects the skin and personal clothing from splashes and spills. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[10] |
It is imperative to inspect all PPE for damage before each use and to properly remove and dispose of contaminated PPE to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for ensuring a safe laboratory environment. The following workflow provides a procedural guide from preparation to disposal.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to the hazard and precautionary statements.
-
Designate a Work Area: All handling of the solid compound and its solutions should be performed within a properly functioning chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling
-
Weighing and Transfer: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood. Use a spatula for transfers and avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring to prevent splashing.
-
Reaction Setup: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height to maximize containment.
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A well-defined emergency plan is a critical component of a safe laboratory.
Spill Response
For a small spill of solid this compound within a chemical fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE , including double gloves, chemical splash goggles, and a lab coat.
-
Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand to prevent the generation of dust.[11][12]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
For a large spill , or any spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
If the spill poses a fire or inhalation hazard, activate the nearest fire alarm and evacuate the building.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their instructions.[14]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship of Chemical Waste
The proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
All waste containing this compound must be treated as hazardous waste. This includes:
-
Unused or excess chemical.
-
Contaminated materials such as weighing paper, gloves, and absorbent from spill cleanup.
-
Rinsate from cleaning contaminated glassware.
Halogenated organic waste must be collected separately from non-halogenated waste. [15][1][10]
Waste Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in solution.[10]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. The containers should be kept closed except when adding waste and should be stored in secondary containment to prevent spills.
Disposal Procedure
Arrange for the disposal of hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain or in the regular trash.[6] Brominated aromatic compounds may be subject to specific disposal regulations, such as incineration at a licensed facility.[12]
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
-
Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
- Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
-
Oregon State University. (n.d.). Spill Response. Environmental Health and Safety. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiological Safety.
-
Environmental Health & Safety, Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
- Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [relevant Bucknell University document]
-
University of Washington. (2025, April 11). Hazardous Material Spills. UW Environmental Health & Safety. Retrieved from [Link]
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [relevant Temple University document]
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
- American Chemical Society. (1995). Guide for Chemical Spill Response.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- Environmental Health and Safety, University of Colorado Colorado Springs. (n.d.). OSHA Glove Selection Chart.
-
The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
-
Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
- University of California, Santa Cruz. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves-online.com [gloves-online.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Spill Response | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 15. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




